L759633
Description
Properties
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFMHSFGODDLKI-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L759633: A Technical Guide to its Mechanism of Action as a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic cannabinoid ligand that has garnered significant interest within the scientific community for its potent and selective agonist activity at the cannabinoid receptor 2 (CB2).[1] Unlike agonists that target the cannabinoid receptor 1 (CB1), which are associated with psychoactive effects, this compound's selectivity for the CB2 receptor makes it a valuable research tool and a potential therapeutic agent for a variety of pathologies, particularly those with an inflammatory or neuropathic component, without inducing central nervous system side effects.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective CB2 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist at the CB2 receptor.[1][2] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, including B cells, T cells, macrophages, and microglia, as well as in the peripheral nervous system.[3] Upon binding, this compound activates the CB2 receptor, initiating a cascade of intracellular signaling events.
This compound exhibits a high degree of selectivity for the CB2 receptor over the CB1 receptor, with a reported selectivity ratio of 163-fold.[2] This selectivity is crucial to its pharmacological profile, as it minimizes the psychoactive effects associated with CB1 receptor activation in the central nervous system.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The following tables summarize the key quantitative parameters that define the interaction of this compound with cannabinoid receptors.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB1 | 1043 nM | [1] |
| Human CB2 | 6.4 nM | [1] | |
| Affinity Ratio (CB2/CB1) | 163 | [2] |
| Parameter | Assay | Cell Line | Value (EC50) | Reference |
| Functional Potency | Inhibition of Forskolin-Stimulated cAMP Production | CHO cells expressing human CB2 | 8.1 nM | [1][2] |
Signaling Pathways
Activation of the CB2 receptor by this compound primarily leads to the inhibition of adenylyl cyclase activity through the activation of inhibitory G-proteins (Gi/o). This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
While the inhibition of cAMP is the most well-characterized downstream effect of this compound, activation of CB2 receptors by other agonists has been shown to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway and intracellular calcium mobilization. However, specific studies detailing the effects of this compound on these pathways are not extensively available.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.
-
[3H]-CP55940 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add a fixed concentration of [3H]-CP55940, cell membranes (20-40 µg of protein), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-CP55940 binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP.
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
This compound (test compound).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).
Procedure:
-
Seed the CHO-CB2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Add varying concentrations of this compound to the cells and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay method.
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Determine the EC50 value from the curve.
In Vivo Analgesic Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
Objective: To evaluate the analgesic effect of this compound in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments.
-
This compound.
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Von Frey filaments (for assessing mechanical allodynia).
-
Radiant heat source (for assessing thermal hyperalgesia).
Procedure:
-
Surgical Induction of Neuropathy:
-
Anesthetize the rat.
-
Make an incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Suture the incision.
-
Allow the animals to recover for 7-14 days for the full development of neuropathic pain behaviors.
-
-
Drug Administration:
-
Dissolve this compound in the vehicle.
-
Administer this compound intraperitoneally (i.p.) at the desired doses. Administer vehicle to the control group.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw until the filament bends.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a testing chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the paw withdrawal latency.
-
-
Conduct baseline testing before drug administration and at various time points after administration (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound is a potent and selective CB2 receptor agonist with a well-defined mechanism of action centered on the inhibition of adenylyl cyclase and subsequent reduction of intracellular cAMP levels. Its high selectivity for the CB2 receptor over the CB1 receptor results in a favorable pharmacological profile, devoid of psychotropic effects, making it an invaluable tool for investigating the therapeutic potential of targeting the CB2 receptor in inflammatory and neuropathic pain conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective CB2 receptor agonists.
References
L759633: A Technical Guide to its CB2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cannabinoid receptor 2 (CB2) selectivity of the compound L759633. It is intended for an audience with a professional background in pharmacology, drug discovery, and related scientific fields. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.
Core Data Summary
The selectivity of this compound for the CB2 receptor over the CB1 receptor has been primarily characterized through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production. The data consistently demonstrates a significant preference for the CB2 receptor.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Cell Line | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |
| Human CB1 | [3H]-CP55940 | CHO | >10,000 | 163 | [1][2] |
| Human CB2 | [3H]-CP55940 | CHO | 61.3 | [1][2] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line | EC50 (nM) | CB1/CB2 EC50 Ratio | Reference |
| Forskolin-Stimulated cAMP Production | Human CB1 | CHO | >10,000 | >1000 | [2][3] |
| Forskolin-Stimulated cAMP Production | Human CB2 | CHO | 8.1 | [2][3] |
EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway associated with CB2 receptor activation and a generalized workflow for the experimental procedures used to characterize this compound.
Caption: CB2 Receptor Gi-Coupled Signaling Pathway.
References
- 1. The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
L759633: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic cannabinoid recognized for its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2).[1][2][3] This selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1) makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor without the psychoactive effects associated with CB1 receptor activation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its signaling pathways.
Chemical Structure and Properties
This compound is a classical cannabinoid analog characterized by a dibenzopyran core structure. Its systematic IUPAC name is (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene. The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene |
| CAS Number | 174627-50-0 |
| Chemical Formula | C₂₆H₄₀O₂ |
| Molar Mass | 384.60 g/mol |
| SMILES | CCCCCCC(C)(C)c1cc2c(c(c1)OC)[C@@H]3CC(=C)C[C@H]3C(O2)(C)C |
| InChI | InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
Biological Activity and Data Presentation
This compound is a potent and selective CB2 receptor agonist. Its biological activity has been primarily characterized by its binding affinity and its ability to modulate intracellular signaling pathways upon receptor activation. The key quantitative data from seminal studies are presented below for easy comparison.
Receptor Binding Affinity
The binding affinity of this compound for human CB1 and CB2 receptors was determined using radioligand displacement assays with [³H]-CP55940.[2][3]
| Receptor | Kᵢ (nM) | CB2/CB1 Affinity Ratio |
| CB1 | 1043 | 163 |
| CB2 | 6.4 |
Kᵢ represents the inhibitory constant, with a lower value indicating higher binding affinity.
Functional Activity
The functional activity of this compound as a CB2 agonist was assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor.[1][2][3]
| Assay | EC₅₀ (nM) | CB1/CB2 EC₅₀ Ratio |
| cAMP Inhibition (CB2) | 8.1 | >1000 |
EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound as an agonist.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of this compound for CB1 and CB2 receptors using competitive displacement of a radiolabeled ligand.
Materials:
-
Membranes from CHO cells stably transfected with human CB1 or CB2 receptors.
-
[³H]-CP55940 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled CP55940 (10 µM for non-specific binding) or this compound dilution.
-
50 µL of [³H]-CP55940 (final concentration ~0.8 nM).
-
100 µL of cell membrane preparation (5-10 µg protein/well).
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol outlines a method to assess the functional agonist activity of this compound by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO cells stably transfected with human CB2 receptors.
-
This compound (test compound).
-
IBMX (3-isobutyl-1-methylxanthine).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the transfected CHO cells into 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with this compound for 15-30 minutes at room temperature.
-
Add forskolin (final concentration typically 1-10 µM) to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Calculate the EC₅₀ value from the curve.
Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/ₒ family of G proteins.
Canonical Gᵢ/ₒ-Mediated Pathway
The primary and most well-characterized signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase.
-
Ligand Binding: this compound binds to the extracellular domain of the CB2 receptor.
-
G Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (Gᵢ/ₒ). The Gαᵢ/ₒ subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, ultimately leading to the cellular responses associated with CB2 activation, such as modulation of immune cell function and anti-inflammatory effects.
Non-Canonical Signaling Pathways
In addition to the canonical adenylyl cyclase pathway, CB2 receptor activation can also lead to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are often initiated by the Gβγ subunits released upon G protein activation.
-
MAPK/ERK Pathway: The Gβγ subunits can activate downstream effectors that lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). Activated ERK can then translocate to the nucleus and regulate gene transcription, influencing processes such as cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The Gβγ subunits can also activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This leads to the activation of Akt, a key regulator of cell survival, growth, and metabolism.
Synthesis of this compound
Plausible Synthetic Route:
The synthesis of this compound would likely involve the condensation of 1-methoxy-5-(2-methyloctan-2-yl)benzene-1,3-diol with a menthane-derived terpene such as p-mentha-2,8-dien-1-ol or a related activated derivative, under acidic conditions (e.g., using a Lewis acid like BF₃·OEt₂ or a Brønsted acid like p-toluenesulfonic acid). The stereochemistry of the final product would be dependent on the stereochemistry of the terpene starting material and the reaction conditions.
Conclusion
This compound is a well-characterized and highly selective CB2 receptor agonist that serves as an indispensable tool for probing the functions of the CB2 receptor. Its high affinity and selectivity, coupled with its potent functional activity, make it a valuable compound for in vitro and in vivo studies. This technical guide has provided a detailed overview of its chemical properties, biological data, experimental methodologies, and signaling pathways to aid researchers in their investigations into the endocannabinoid system. While a specific synthetic protocol is not publicly available, the plausible synthetic route outlined provides a basis for its chemical preparation. Further research into the downstream signaling effects of this compound will continue to elucidate the complex roles of the CB2 receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 5. Frontiers | Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of L759633 for Cannabinoid Receptors
Introduction
L759633 is a synthetic cannabinoid ligand that has been instrumental in the characterization of the cannabinoid receptor system. Structurally, it is an analog of tetrahydrocannabinol (THC), notable for the etherification at the C1 phenolic hydroxyl group, a modification that significantly enhances its selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1).[1] This high selectivity makes this compound a valuable pharmacological tool for investigating the distinct physiological and pathophysiological roles of the CB2 receptor, particularly in the immune system and peripheral tissues, without the psychoactive effects associated with CB1 receptor activation.[2] This document provides a comprehensive overview of the binding characteristics of this compound, detailed experimental protocols for its assessment, and visualization of the relevant biological pathways.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been primarily characterized through radioligand binding assays and functional assays measuring the inhibition of adenylyl cyclase. The data consistently demonstrate that this compound is a potent and selective CB2 receptor agonist.[1][3][4][5]
| Parameter | Receptor | Value | Selectivity Ratio | Reference |
| Binding Affinity (Ki) | CB1 | - | CB2/CB1 Affinity = 163 | Ross et al., 1999[1][3][4] |
| CB2 | - | Ross et al., 1999[1][3][4] | ||
| Functional Potency (EC50) | CB1 | > 10,000 nM | CB1/CB2 EC50 > 1000 | Ross et al., 1999[1][3][4] |
| CB2 | 8.1 nM | Ross et al., 1999[1][3][4] |
Note: Specific Ki values were not explicitly provided in the primary cited source, but the CB2/CB1 affinity ratio of 163 was determined from these values. The functional data is derived from forskolin-stimulated cyclic AMP (cAMP) production assays.
Experimental Protocols
The characterization of this compound's binding affinity and functional activity involves standard yet precise biochemical assays. The following sections detail the methodologies employed in the key experiments.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
a. Cell Culture and Membrane Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with cDNA encoding either the human CB1 or human CB2 receptor are utilized.[3][4]
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) using a tissue homogenizer.[6]
-
Centrifugation: The homogenate undergoes centrifugation at low speed to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]
-
Washing and Storage: The membrane pellet is washed and resuspended in a fresh buffer, often containing a cryoprotectant like sucrose, and stored at -80 °C until use.[6] Protein concentration is determined using a standard method like the BCA assay.[6]
b. Binding Assay Protocol:
-
Reaction Mixture: The assay is typically performed in 96-well plates.[6] Each well contains:
-
The prepared cell membranes (e.g., 10-50 µg protein).
-
A fixed concentration of a high-affinity cannabinoid radioligand, such as [3H]-CP55940.[3][4] The concentration is usually at or below its dissociation constant (Kd) to ensure sensitivity.[7]
-
Varying concentrations of the unlabeled competing ligand, this compound.
-
-
Incubation: The plates are incubated, typically for 60-90 minutes at 30°C or room temperature, to allow the binding reaction to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[6] The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
c. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competing ligand (this compound).
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This assay measures the functional consequence of receptor activation—specifically, the inhibition of adenylyl cyclase activity—to determine if a ligand is an agonist and to quantify its potency (EC50).
a. Cell Treatment:
-
CHO cells stably expressing either CB1 or CB2 receptors are pre-incubated with various concentrations of this compound.[3][4]
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin, which directly activates the enzyme and leads to a robust production of cyclic AMP (cAMP).[3][4]
b. cAMP Measurement:
-
The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).
c. Data Analysis:
-
The results are expressed as the percentage inhibition of the forskolin-stimulated cAMP production.
-
A dose-response curve is generated by plotting the percentage inhibition against the log concentration of this compound.
-
Non-linear regression is used to calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.[3][4]
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the canonical signaling pathway for CB1/CB2 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. L-759,633 - Wikipedia [en.wikipedia.org]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
A Technical Guide to L759633: A Selective Cannabinoid Receptor 2 Agonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L759633 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed in peripheral tissues and immune cells.[1] This selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the contexts of inflammation, pain, and immune modulation, without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its application in preclinical research models.
Introduction
This compound is a synthetic cannabinoid that exhibits a high binding affinity and functional agonism for the CB2 receptor.[2][3] Its chemical name is (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene. Due to its significant selectivity for CB2 over CB1 receptors, this compound allows for the specific interrogation of CB2-mediated signaling pathways and their therapeutic potential in various disease models.
Mechanism of Action
This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This initiation of a signaling cascade results in the modulation of downstream effector systems, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK) and the nuclear factor-kappa B (NF-κB) pathway, ultimately influencing cellular processes such as inflammation, immune cell migration, and cytokine release.[4][5][6][7]
Quantitative Data
The following tables summarize the key in vitro binding and functional data for this compound.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB2 | [3H]-CP55,940 | CHO cell membranes | 6.4 | [2] |
| Human CB1 | [3H]-CP55,940 | CHO cell membranes | 1043 | [2] |
Table 2: Functional Potency of this compound
| Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| Forskolin-stimulated cAMP accumulation | CHO-hCB2 | Inhibition | 8.1 | [3] |
| Forskolin-stimulated cAMP accumulation | CHO-hCB1 | Inhibition | >10,000 | Ross et al., 1999 |
Table 3: Selectivity Profile of this compound
| Parameter | Value | Reference |
| CB2/CB1 Ki Ratio | ~163 | [1] |
| CB1/CB2 EC50 Ratio | >1000 | Ross et al., 1999 |
Experimental Protocols
Radioligand Binding Assay
This protocol describes the determination of the binding affinity of this compound for the human CB2 receptor using a competitive displacement assay with the radioligand [3H]-CP55,940.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2).
-
[3H]-CP55,940 (specific activity ~120 Ci/mmol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.25% BSA, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
CHO-hCB2 cell membranes (typically 5-10 µg of protein per well).
-
[3H]-CP55,940 to a final concentration of ~0.5 nM.
-
Either this compound at various concentrations, binding buffer alone (for total binding), or the non-specific binding control.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation Assay
This protocol details the functional characterization of this compound as a CB2 receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production in CHO-hCB2 cells.
Materials:
-
CHO-hCB2 cells.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed CHO-hCB2 cells in a 96-well plate and grow to ~80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 10-15 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line).
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP production.
-
Calculate the EC50 value from the dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
This compound-Mediated CB2 Receptor Signaling
The following diagram illustrates the primary signaling cascade initiated by the activation of the CB2 receptor by this compound.
References
- 1. L-759,633 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update | MDPI [mdpi.com]
- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
L759633: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic cannabinoid agonist known for its significant selectivity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1).[1] This selectivity profile suggests a therapeutic potential for treating inflammatory and pain conditions without the psychoactive effects associated with CB1 receptor activation. This guide provides an in-depth overview of the available pharmacodynamic data and the methodologies used in its characterization.
Pharmacodynamics
The pharmacodynamic properties of this compound have been primarily characterized through in vitro assays, establishing its potency and selectivity as a CB2 receptor agonist.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity of this compound for cannabinoid receptors. These experiments typically utilize cell membranes expressing recombinant human CB1 or CB2 receptors and a radiolabeled ligand, such as [³H]-CP55940. The displacement of the radioligand by this compound allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.
| Receptor | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| Human CB1 | 1043 | 163-fold | [1] |
| Human CB2 | 6.4 | [1] |
Functional Activity
The functional activity of this compound as a CB2 agonist has been demonstrated through its ability to modulate intracellular signaling pathways upon receptor activation. The CB2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Forskolin-stimulated cAMP accumulation assays are commonly employed to assess the functional potency of CB2 agonists. In these assays, cells expressing the CB2 receptor are stimulated with forskolin (B1673556) to increase cAMP production. The ability of this compound to inhibit this forskolin-induced cAMP accumulation is then measured, allowing for the determination of its half-maximal effective concentration (EC50).
| Assay | Cell Line | EC50 (nM) | Receptor | Reference |
| Forskolin-stimulated cAMP inhibition | CHO cells | >10,000 | Human CB1 | [1] |
| Forskolin-stimulated cAMP inhibition | CHO cells | 8.1 | Human CB2 | [1] |
Signaling Pathway
The activation of the CB2 receptor by this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. A simplified representation of this pathway is provided below.
Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)
Despite extensive searches of publicly available scientific literature, no specific data on the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound could be retrieved. This information is crucial for understanding the compound's behavior in vivo and for designing further preclinical and clinical studies. The lack of such data represents a significant gap in the overall scientific understanding of this compound.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments involving this compound are not fully available in the referenced abstracts, the following sections outline the general methodologies for the key assays used in its pharmacodynamic characterization.
Radioligand Binding Assay
This protocol provides a general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Key Steps:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with the human CB1 or CB2 receptor are harvested and homogenized to isolate the cell membranes.
-
Incubation: A fixed concentration of the radioligand (e.g., [³H]-CP55940) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (this compound). A control group with no test compound is included to determine total binding, and another set with a high concentration of a known cannabinoid ligand is used to determine non-specific binding.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol outlines the general steps for a cAMP assay to measure the functional agonistic activity of this compound.
References
L759633: A Technical Guide to a Selective Cannabinoid 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L759633 is a synthetic, classical cannabinoid analogue that has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of the cannabinoid 2 (CB2) receptor.[1] This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and mechanism of action of this compound. It is intended to serve as a detailed resource for researchers in the fields of cannabinoid biology, pharmacology, and drug development. The document includes a compilation of quantitative data, detailed experimental protocols derived from seminal studies, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important CB2 receptor agonist.
Discovery and History
This compound is a classical cannabinoid, structurally related to tetrahydrocannabinol (THC), that was first extensively characterized in the late 1990s. While the specific details of its initial synthesis and the medicinal chemistry strategy leading to its discovery are not extensively documented in publicly available literature, its characterization as a potent and selective CB2 receptor agonist was a significant step in the development of tools to probe the endocannabinoid system.[2] The primary and most cited characterization of this compound was published by Ross and colleagues in 1999, which established its binding affinities and functional activities at both CB1 and CB2 receptors.[3] This work solidified the utility of this compound as a selective pharmacological probe for the CB2 receptor, distinguishing its effects from the psychoactive effects associated with CB1 receptor activation.
Pharmacological Profile
This compound is a potent agonist at the human CB2 receptor with significantly lower affinity for the CB1 receptor, rendering it a valuable tool for studying CB2-mediated effects in vitro and in vivo without the confounding psychoactive effects of CB1 activation.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, primarily derived from the seminal work of Ross et al. (1999).
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| Human CB1 | [3H]-CP55940 | Membranes from CHO cells stably transfected with human CB1 receptors | 1043 | 163-fold for CB2 | Ross et al., 1999[4] |
| Human CB2 | [3H]-CP55940 | Membranes from CHO cells stably transfected with human CB2 receptors | 6.4 | Ross et al., 1999[4] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | EC50 (nM) | % Inhibition at 10 µM | Reference |
| Forskolin-stimulated cAMP production | CHO cells stably transfected with human CB2 receptors | Inhibition | 8.1 | Not Reported | Ross et al., 1999[4] |
| Forskolin-stimulated cAMP production | CHO cells stably transfected with human CB1 receptors | Inhibition | >10,000 | 48% | Ross et al., 1999[3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] However, research has revealed that CB2 receptor activation can also trigger non-canonical signaling pathways.
Canonical Gi/o-Mediated Signaling Pathway
Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gi/o). The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in reduced production of the second messenger cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA).
Caption: Canonical CB2 Receptor Signaling Pathway.
Non-Canonical Signaling Pathways
Beyond the inhibition of cAMP, CB2 receptor activation by agonists like this compound can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.[5][6] This pathway is typically initiated by the βγ-subunits of the dissociated G-protein.
Caption: Non-Canonical CB2 Receptor MAPK/ERK Signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described by Ross et al. (1999).
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or CB2 receptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand [3H]-CP55940.
-
Increasing concentrations of this compound (or a reference compound) are added to the incubation mixture to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid agonist (e.g., 1 µM HU-243).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional activity (EC50) of this compound in inhibiting adenylyl cyclase.
Methodology:
-
Cell Culture:
-
CHO cells stably transfected with either the human CB1 or CB2 receptor are seeded in multi-well plates and grown to near confluence.
-
-
Assay Procedure:
-
The growth medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of this compound are added to the cells.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (B1673556) (e.g., 1 µM).
-
The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
The incubation is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis of the dose-response curve.
-
Caption: cAMP Accumulation Assay Workflow.
Preclinical Applications and Future Directions
This compound has been utilized in preclinical studies to investigate the role of the CB2 receptor in various physiological and pathological processes, including pain and inflammation. Its selectivity for the CB2 receptor makes it a valuable tool to dissect the therapeutic potential of targeting this receptor without the central nervous system side effects associated with CB1 receptor activation.
Future research directions could involve the use of this compound in more complex in vivo models to further elucidate the therapeutic potential of CB2 agonism in a range of disorders, including neuroinflammatory conditions, autoimmune diseases, and certain types of cancer. Furthermore, the well-defined pharmacological profile of this compound makes it an excellent reference compound for the development and characterization of novel, second-generation CB2 receptor agonists with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a potent and selective CB2 receptor agonist that has been instrumental in advancing our understanding of the endocannabinoid system. This technical guide has provided a detailed overview of its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The data and visualizations presented herein are intended to support the ongoing research and development efforts in the field of cannabinoid pharmacology and therapeutics.
References
- 1. L-759,633 - Wikipedia [en.wikipedia.org]
- 2. Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
L759633: A Technical Guide for its Application as a Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic cannabinoid that has emerged as a valuable pharmacological tool for the investigation of the cannabinoid type 2 (CB2) receptor. Its high selectivity for the CB2 receptor over the cannabinoid type 1 (CB1) receptor makes it an ideal agent for elucidating the physiological and pathophysiological roles of the CB2 receptor without the confounding psychoactive effects associated with CB1 receptor activation. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its known signaling pathways.
Core Pharmacology and Data Presentation
This compound is a potent and selective agonist for the CB2 receptor. Its pharmacological characteristics have been primarily defined by its binding affinity and functional activity in various in vitro assays. The quantitative data from key studies are summarized in the tables below for easy comparison.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (CB1/CB2) |
| Human CB1 | [3H]-CP55940 | CHO cell membranes | 1320 | 163-fold for CB2 |
| Human CB2 | [3H]-CP55940 | CHO cell membranes | 8.1 |
Table 2: Functional Activity of this compound [1]
| Assay | Cell Line | Parameter | EC50 (nM) | Efficacy (% of max) |
| Forskolin-stimulated cAMP accumulation | CHO-hCB2 | Inhibition | 8.1 | Not reported |
| [35S]GTPγS binding | CHO-hCB2 membranes | Stimulation | Not determined | Not determined |
Signaling Pathways
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Additionally, CB2 receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the pharmacological activity of this compound.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CB1 and CB2 receptors.
-
Materials:
-
CHO cells stably transfected with human CB1 or CB2 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
[3H]-CP55940 (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare cell membranes from CHO cells expressing either CB1 or CB2 receptors.
-
In a 96-well plate, add a fixed amount of cell membrane protein to each well.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-CP55940 to all wells.
-
For determining non-specific binding, add a high concentration of a non-labeled agonist to a separate set of wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.
-
2. Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
Assay medium (e.g., serum-free DMEM).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
This compound (test compound).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
-
Procedure:
-
Plate the CHO-hCB2 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
3. [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the CB2 receptor.
-
Materials:
-
Membranes from CHO cells expressing the human CB2 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
This compound (test compound).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, GDP, and increasing concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine the potency and efficacy of G-protein activation.
-
In Vivo Assays
1. Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model is used to induce a neuropathic pain state in rodents to evaluate the analgesic effects of this compound.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7-14 days) for the development of neuropathic pain symptoms.
-
Administer this compound (e.g., intraperitoneally) at various doses.
-
Assess pain behaviors at different time points after drug administration.
-
2. Hot Plate Test for Thermal Nociception
This test is used to measure the latency of a thermal pain response.
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5°C).
-
Gently place the rat on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as hind paw licking, flicking, or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Perform a baseline measurement before drug administration.
-
Administer this compound and measure the response latency at various time points post-administration.
-
Conclusion
This compound is a highly selective and potent CB2 receptor agonist that serves as an indispensable tool for researchers in the cannabinoid field. Its ability to probe the function of the CB2 receptor without significant CB1 receptor activity allows for the precise dissection of CB2-mediated physiological and pathological processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of the therapeutic potential of targeting the CB2 receptor.
References
An In-depth Technical Guide on the Role of L759633 in the Inhibition of Cyclic AMP Production
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular mechanism and experimental validation of L759633 as an inhibitor of cyclic AMP (cAMP) production. Contrary to potential initial hypotheses, this compound does not function as an EP4 receptor antagonist. Instead, robust scientific evidence identifies it as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). Its inhibitory effect on cAMP is a direct consequence of its agonistic activity on the CB2 receptor, which is coupled to inhibitory G proteins (Gi/o).
Mechanism of Action: CB2 Receptor Agonism
This compound exerts its influence on intracellular signaling pathways by binding to and activating the CB2 receptor. The CB2 receptor is a G protein-coupled receptor (GPCR) that predominantly signals through the Gi/o pathway. Upon activation by an agonist like this compound, the associated Gi protein inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP. Consequently, the activation of the CB2 receptor by this compound leads to a significant reduction in the intracellular concentration of cAMP.
This mechanism is crucial in various physiological processes, particularly in the immune system where CB2 receptors are prominently expressed. The modulation of cAMP levels by CB2 agonists can influence cellular functions such as inflammation and immune response.
Quantitative Data for this compound-Mediated Inhibition of cAMP Production
The potency of this compound in inhibiting cAMP production has been quantified in studies utilizing forskolin (B1673556) to stimulate adenylyl cyclase. Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. The ability of this compound to counteract this effect is a measure of its efficacy as a CB2 agonist.
| Compound | Target Receptor | Cell Type | Assay Condition | Key Parameter | Value | Reference |
| This compound | CB2 | CB2-transfected CHO cells | Forskolin-stimulated cAMP accumulation | EC50 | 8.1 nM | [1][2] |
| This compound | CB1 | CB1-transfected CHO cells | Forskolin-stimulated cAMP accumulation | % Inhibition at 10 µM | 48% | [1] |
Note: The data clearly demonstrates the selectivity of this compound for the CB2 receptor over the CB1 receptor, as evidenced by its significantly higher potency in CB2-transfected cells.[1]
Experimental Protocols
The following outlines a typical experimental protocol to determine the effect of this compound on cyclic AMP production.
Objective: To quantify the inhibitory effect of this compound on forskolin-stimulated cyclic AMP accumulation in a cell-based assay.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CB2-CHO).
-
Compound: this compound.
-
Stimulant: Forskolin.
-
Assay Kit: A commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay).
-
Reagents: Cell culture medium, phosphate-buffered saline (PBS), phosphodiesterase inhibitors (e.g., IBMX).
Methodology:
-
Cell Culture:
-
CB2-CHO cells are cultured in appropriate media supplemented with serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
On the day of the experiment, the culture medium is removed, and cells are washed with PBS.
-
Cells are then incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specified period.
-
-
Stimulation:
-
Forskolin is added to the wells to a final concentration known to induce a robust cAMP response (e.g., 2 μM) and incubated for a defined time (e.g., 15-30 minutes).[1]
-
-
cAMP Measurement:
-
The intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay as per the manufacturer's instructions.
-
The signal generated is inversely proportional to the amount of cAMP present in the sample.
-
-
Data Analysis:
-
The results are expressed as a percentage of the forskolin-stimulated cAMP response.
-
A dose-response curve is generated by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
The EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect, is calculated from this curve.
-
Visualizations
Caption: Workflow for determining the inhibitory effect of this compound on forskolin-stimulated cAMP production.
References
Unraveling the CB2 Selectivity of L759633: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cannabinoid receptor 2 (CB2) selectivity of the compound L759633. By examining its binding affinities and functional activities at both cannabinoid receptor subtypes (CB1 and CB2), this document provides a comprehensive overview of the experimental evidence that establishes this compound as a potent and selective CB2 receptor agonist.
Core Findings: Quantitative Analysis of Receptor Affinity and Functional Potency
The selectivity of this compound for the CB2 receptor is substantiated through quantitative data from radioligand binding assays and functional assays. These findings are summarized below, offering a clear comparison of its activity at both CB1 and CB2 receptors.
Binding Affinity
Binding assays performed with membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors demonstrate a marked preference of this compound for the CB2 receptor. Using [3H]-CP55940 as the radioligand, the inhibition constant (Ki) was determined for this compound at each receptor subtype.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Affinity Ratio |
| This compound | 1043 - 15850 | 6.31 - 20 | 163 |
Data sourced from Ross et al., 1999 and the IUPHAR/BPS Guide to PHARMACOLOGY.[1][2][3]
The CB2/CB1 affinity ratio of 163 underscores a significantly higher binding affinity of this compound for the CB2 receptor compared to the CB1 receptor.[1][2]
Functional Activity
In functional assays, this compound was shown to be a potent inhibitor of forskolin-stimulated cyclic AMP (cAMP) production in CB2-transfected cells.[1][2] This is a hallmark of CB2 receptor activation, which is typically coupled to Gi/o proteins that inhibit adenylyl cyclase.[4]
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1/CB2 EC50 Ratio |
| This compound | >10000 | 8.1 | >1000 |
Data sourced from Ross et al., 1999.[1][2]
The functional data reveals an even more pronounced selectivity, with a CB1/CB2 EC50 ratio exceeding 1000.[1][2] At a concentration of 10 µM, this compound caused a 48% inhibition of forskolin-stimulated cAMP production in CB1-transfected cells, indicating weak partial agonism at high concentrations, whereas it was a potent inhibitor in CB2-transfected cells with an EC50 of 8.1 nM.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the CB2 selectivity of this compound.
Radioligand Displacement Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-759,633 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
L759633: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pharmacological activity, and signaling pathways associated with L759633, a selective agonist for the cannabinoid receptor 2 (CB2). The information is intended for researchers and professionals involved in drug discovery and development.
Chemical Identity and Nomenclature
This compound is a synthetic cannabinoid ligand that exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1][2][3]
IUPAC Name: (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Synonyms & Identifiers:
-
L-759633
-
CAS Number: 174627-50-0
-
PubChem CID: 5311215
-
ChEMBL ID: CHEMBL57367
Pharmacological Data
This compound is characterized by its potent and selective agonism at the CB2 receptor. The following table summarizes key quantitative data regarding its binding affinity and functional efficacy.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 1043 nM | Ross et al., 1999 |
| CB2 | 6.4 nM | Ross et al., 1999 | |
| Affinity Ratio (CB1/CB2) | - | 163 | Ross et al., 1999 |
| Functional Activity (EC50) | CB2 | 8.1 nM | Ross et al., 1999 |
EC50 value represents the concentration for inhibition of forskolin-stimulated cyclic AMP (cAMP) production in Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Ross et al. (1999).
Radioligand Displacement Assay
This assay determines the binding affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or CB2 receptor are cultured.
-
Cells are harvested by scraping and frozen as pellets at -20°C.
-
For membrane preparation, thawed cell pellets are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay binding buffer.
-
-
Assay Procedure:
-
The assays are performed in a total volume of 500 µL containing 50 mM Tris buffer, 1 mg/mL bovine serum albumin (BSA), and the radioligand [3H]-CP55940.[2][3][4]
-
Membranes from either CB1- or CB2-transfected CHO cells (25-50 µg of protein per tube) are added to initiate the binding.
-
Increasing concentrations of this compound are included to compete with the radioligand.
-
The mixture is incubated at 37°C for 60 minutes.
-
Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled cannabinoid agonist like CP55940) from total binding.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that displaces 50% of the specific binding of [3H]-CP55940 (IC50) is calculated using non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of this compound to act as an agonist at the CB2 receptor by inhibiting the production of cyclic AMP (cAMP).
-
Cell Culture:
-
CHO cells stably transfected with the human CB2 receptor are used.
-
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
The incubation is continued to allow for the modulation of cAMP production by the CB2 receptor agonist.
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
-
cAMP Quantification:
-
The amount of cAMP in the cell lysates is determined using a competitive immunoassay or a bioluminescent assay.
-
-
Data Analysis:
-
The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined from the dose-response curve.
-
Signaling Pathways and Visualizations
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5][6][7][8]
CB2 Receptor Signaling Pathway
Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effector proteins.[7][9] The primary and well-characterized pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][8] Additionally, CB2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[5][7]
Caption: CB2 Receptor Signaling Pathway initiated by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow for characterizing a compound like this compound.
References
- 1. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for L759633 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory diseases and pain. These application notes provide detailed protocols for in vitro studies of this compound, enabling researchers to investigate its pharmacological properties and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro assays.
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| Ki | Human CB2 | 6.4 nM | Radioligand Binding Assay | CHO | [1] |
| Ki | Human CB1 | 1043 nM | Radioligand Binding Assay | CHO | [1] |
| EC50 | Human CB2 | 8.1 nM | Forskolin-stimulated cAMP Assay | CHO | [1][2] |
| CB2/CB1 Affinity Ratio | - | 163 | - | CHO | [2] |
| CB1/CB2 EC50 Ratio | - | >1000 | - | CHO | [2] |
Signaling Pathway
This compound, as a CB2 receptor agonist, is expected to activate downstream signaling cascades that are characteristic of this Gi/o-coupled receptor. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, activation of the CB2 receptor can modulate other important signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival, proliferation, and inflammatory responses.
Experimental Workflow
A typical in vitro experimental workflow to characterize the activity of this compound is depicted below. This workflow starts with the preparation of cells expressing the CB2 receptor, followed by treatment with this compound and subsequent measurement of a specific cellular response.
Detailed Methodologies
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.
Materials:
-
Membranes from CHO cells stably transfected with human CB1 or CB2 receptors.
-
[³H]-CP55940 (radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of [³H]-CP55940 (at a final concentration of ~0.7 nM).
-
50 µL of this compound dilution or vehicle (for total binding) or a saturating concentration of a known CB receptor ligand (for non-specific binding).
-
50 µL of cell membranes (20-40 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the GF/C filter plates using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the functional activity of this compound as a CB2 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
This compound.
-
IBMX (3-isobutyl-1-methylxanthine).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
96-well or 384-well white opaque plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Cell Plating: Seed CHO-CB2 cells into 96-well or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of forskolin (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Western Blot for Akt and ERK Phosphorylation
This protocol is a general method to assess the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways by measuring the phosphorylation status of Akt and ERK.
Materials:
-
Cells expressing the CB2 receptor (e.g., immune cell lines or transfected cell lines).
-
This compound.
-
Serum-free medium.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For many cell types, it is necessary to serum-starve the cells for 4-24 hours prior to stimulation to reduce basal phosphorylation levels.
-
Cell Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in phosphorylation upon treatment with this compound.
References
L759633: In Vivo Dosing & Experimental Protocols for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the current understanding of L759633 for in vivo animal studies, with a focus on its application as a selective cannabinoid receptor 2 (CB2) agonist. Due to a lack of publicly available in vivo dosage data for this compound, this document will focus on its established in vitro profile and provide generalized protocols for in vivo studies of cannabinoid receptor agonists that can be adapted for this compound upon determination of appropriate dosing regimens.
Introduction
This compound is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in the immune system, and its activation is associated with modulation of inflammatory and neuropathic pain responses. This makes this compound a valuable research tool for investigating the therapeutic potential of CB2 receptor activation in various disease models.
Chemical Properties (In Vitro)
| Parameter | Value | Reference |
| Target | Cannabinoid Receptor 2 (CB2) | [1] |
| Action | Agonist | [1] |
| CB2/CB1 Affinity Ratio | 163 | [1] |
| EC50 (CB2) | 8.1 nM | [1] |
| EC50 (CB1) | > 1000 nM | [1] |
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade is central to the receptor's role in modulating cellular functions, particularly in immune cells.
Caption: Signaling pathway of this compound via the CB2 receptor.
In Vivo Animal Studies: Dosage and Administration
As of the latest available information, specific in vivo dosages and administration routes for this compound in animal models have not been published in peer-reviewed literature. The establishment of a safe and effective dose range is a critical first step for any in vivo investigation. Researchers should conduct dose-ranging studies to determine the optimal dose that elicits the desired pharmacological effect without causing significant adverse events.
General Considerations for In Vivo Studies of Cannabinoid Agonists:
| Parameter | Animal Model | Route of Administration | Vehicle |
| Dosage | Mouse, Rat | Intraperitoneal (i.p.), Oral (p.o.), Intravenous (i.v.) | Saline with a solubilizing agent (e.g., Polysorbate 80, DMSO) |
| Frequency | To be determined based on pharmacokinetic studies | To be determined based on pharmacokinetic studies | To be determined based on pharmacokinetic studies |
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted for this compound once appropriate in vivo dosages are determined.
Evaluation of Anti-Inflammatory Activity in a Murine Model of Paw Edema
This protocol outlines a common method for assessing the anti-inflammatory effects of a compound.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Inflammatory agent (e.g., 1% carrageenan solution)
-
Plethysmometer
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneally).
-
Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated group.
Assessment of Analgesic Effects in a Neuropathic Pain Model
This protocol describes a general approach to evaluating the pain-relieving properties of a compound in a model of nerve injury-induced pain.
Experimental Workflow:
Caption: Workflow for assessing analgesic effects in neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical instruments
-
von Frey filaments
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Induction of Neuropathy: Surgically induce neuropathic pain using a validated model, such as the Chronic Constriction Injury (CCI) model.
-
Development of Hypersensitivity: Allow sufficient time (typically 7-14 days) for the development of mechanical allodynia.
-
Baseline Nociceptive Testing: Measure the baseline paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Compound Administration: Administer this compound or vehicle to the animals.
-
Post-Dosing Nociceptive Testing: Measure the paw withdrawal threshold at various time points after compound administration.
-
Data Analysis: Determine the effect of this compound on the paw withdrawal threshold compared to baseline and vehicle-treated animals.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the CB2 receptor in health and disease. While its potent and selective agonist activity is well-characterized in vitro, further research is needed to establish its in vivo dosage, pharmacokinetics, and efficacy in various animal models. The generalized protocols provided herein offer a starting point for researchers to design and conduct in vivo studies with this compound upon determination of an appropriate dosing strategy.
References
Application Notes and Protocols for L-759,633 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-759,633, a selective cannabinoid receptor 2 (CB2) agonist, in preclinical models of neuropathic pain. This document includes detailed experimental protocols, quantitative data analysis, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The cannabinoid system, particularly the CB2 receptor, has emerged as a promising target for the development of novel analgesics for neuropathic pain, offering a potential alternative to traditional pain management strategies. L-759,633 is a research compound that has demonstrated efficacy in animal models of neuropathic pain, suggesting its potential as a therapeutic agent.
Mechanism of Action
L-759,633 exerts its analgesic effects through the selective activation of the CB2 receptor. Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells. In the context of neuropathic pain, nerve injury leads to the upregulation of CB2 receptors in the spinal cord and on peripheral immune cells. Activation of these receptors by L-759,633 is thought to modulate neuroinflammation and neuronal signaling, ultimately leading to a reduction in pain hypersensitivity.
Signaling Pathway of L-759,633 in Neuropathic Pain
Caption: Signaling pathway of L-759,633 via the CB2 receptor.
Efficacy in a Preclinical Model of Neuropathic Pain
A key study investigated the analgesic properties of L-759,633 in a rat model of neuropathic pain induced by partial sciatic nerve ligation. The results demonstrated a dose-dependent analgesic effect that was superior to that of pregabalin, a commonly used medication for neuropathic pain.[1]
Quantitative Data Summary
The following table summarizes the analgesic efficacy of L-759,633 in a hot plate test. While the specific data from the neuropathic pain study is not publicly available, the data presented below is from a study using the same doses of L-759,633 in an acute pain model in rats, providing a reasonable proxy for its dose-dependent analgesic potential. The Maximum Possible Effect (MPE) is a standard measure of analgesia.
| Treatment Group | Dose (mg/kg, i.p.) | Peak MPE (%) at 60 min (Mean ± SEM) |
| Vehicle (DMSO) | - | ~5% |
| L-759,633 | 3 | ~25% |
| L-759,633 | 6 | ~45%^ |
| L-759,633 | 12 | ~65%*^# |
*p<0.05 compared to the control group. ^p<0.05 compared to the 3 mg/kg L-759,633 group. #p<0.05 compared to the 3 and 6 mg/kg L-759,633 groups. Data is illustrative based on a study in an acute pain model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Partial Sciatic Nerve Ligation (PSNL) Model in Rats
This surgical procedure induces a state of chronic neuropathic pain, characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 silk suture
-
Antiseptic solution and sterile drapes
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the skin over the lateral aspect of the thigh.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a 4-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.
-
Ensure that the ligature is tight enough to cause a slight twitch in the hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover on a heating pad before returning them to their home cages.
-
Behavioral testing is typically performed 7-14 days post-surgery to allow for the development of neuropathic pain.
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency of the animal to respond to a noxious thermal stimulus, providing an index of thermal pain sensitivity.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Timer
-
Plexiglass cylinder to confine the animal to the hot plate surface
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Place the rat gently onto the hot plate surface and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Administer L-759,633 or the vehicle intraperitoneally (i.p.) at the desired doses.
-
Measure the hot plate latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
Experimental Workflow
Caption: Experimental workflow for assessing L-759,633 efficacy.
Conclusion
The available preclinical data strongly suggest that L-759,633, a selective CB2 receptor agonist, holds significant promise as a therapeutic agent for the treatment of neuropathic pain. Its ability to produce dose-dependent analgesia, superior to that of a standard-of-care medication, in a relevant animal model warrants further investigation and development. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of L-759,633 and other CB2 receptor agonists for neuropathic pain.
References
Application Notes and Protocols for L759633 in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective cannabinoid receptor 2 (CB2) agonist. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory effects, making this compound a valuable tool for investigating the role of the CB2 receptor in inflammation and for the development of novel anti-inflammatory therapeutics.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro anti-inflammatory assays, focusing on its ability to modulate intracellular signaling and cytokine production.
Mechanism of Action
This compound selectively binds to and activates the CB2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP can, in turn, modulate various downstream signaling pathways involved in the inflammatory response, including the inhibition of pro-inflammatory cytokine release.
Caption: Signaling pathway of this compound via the CB2 receptor.
Data Presentation
The following table summarizes the quantitative data for this compound in a relevant in vitro assay.
| Compound | Assay Description | Cell Line | Parameter | Value | Reference |
| This compound | Inhibition of forskolin-stimulated cyclic AMP production | CHO cells transfected with human CB2 receptor | EC50 | 8.1 nM | [4] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the human CB2 receptor.
Materials:
-
CHO-K1 cell line stably expressing the human CB2 receptor (CHO-hCB2)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
96-well white opaque microplates
Procedure:
-
Cell Culture: Culture CHO-hCB2 cells according to standard protocols.
-
Cell Plating: Seed the CHO-hCB2 cells into a 96-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add 50 µL of the this compound dilutions to the respective wells. c. Add 50 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., 10 µM) to all wells except the negative control. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the incubation, measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
Caption: Experimental workflow for the cAMP inhibition assay.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol outlines a method to assess the effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Cytokine detection assay (e.g., ELISA or multiplex immunoassay for TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 medium and plate them in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: a. Prepare dilutions of this compound in culture medium. b. Pre-treat the cells with different concentrations of this compound for 1 hour at 37°C.
-
Inflammatory Stimulation: a. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS alone). b. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect of this compound.
Caption: Experimental workflow for the cytokine release assay.
Conclusion
This compound is a potent and selective CB2 receptor agonist with demonstrated activity in in vitro assays relevant to inflammation. The provided protocols offer a starting point for researchers to investigate the anti-inflammatory potential of this compound and other CB2 agonists. These assays can be adapted and optimized for specific research needs and are suitable for screening and characterizing compounds targeting the CB2 receptor for anti-inflammatory drug discovery.
References
- 1. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents [mdpi.com]
- 2. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
L759633: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, including B cells, natural killer (NK) cells, macrophages, and T cells, making it a key target for modulating immune responses. Activation of the CB2 receptor is generally associated with anti-inflammatory and immunosuppressive effects, suggesting the therapeutic potential of CB2 agonists in a variety of inflammatory and autoimmune diseases. These application notes provide an overview of the utility of this compound in immunology research, along with detailed protocols for its use in key in vitro immunological assays.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can influence a variety of downstream cellular processes, including gene transcription, cell migration, and cytokine production.
Data Presentation
Ligand Binding Affinity and Functional Potency of this compound
The following table summarizes the key pharmacological parameters of this compound, as determined in the foundational study by Ross et al. (1999).
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB1 | 1043 nM | [1][2] |
| Human CB2 | 6.4 nM | [1][2] | |
| Selectivity (CB1 Ki / CB2 Ki) | - | ~163-fold | [1][2] |
| Functional Potency (EC50) | Human CB1 (cAMP inhibition) | >10,000 nM | [1][2] |
| Human CB2 (cAMP inhibition) | 8.1 nM | [1][2] |
Cytotoxicity Data of this compound on C6 Glioma Cells
While not immune cells, the following data from a study on C6 glioma cells provides an indication of the cytotoxic potential of this compound at various concentrations. This information can be useful for determining appropriate concentration ranges for in vitro experiments with immune cells.
| Concentration | Cell Viability (%) |
| 5 µM | Significantly decreased |
| 10 µM | Significantly decreased |
| 20 µM | Significantly decreased |
| 40 µM | Significantly decreased |
| 80 µM | Significantly decreased |
Note: The original study did not provide specific percentages of viability but stated a significant decrease (p<0.001) at all tested concentrations after 24 hours.[3]
Experimental Protocols
The following are exemplary protocols for utilizing this compound in common immunology research assays. These protocols are based on standard immunological techniques and the known pharmacological properties of this compound. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
In Vitro Cytokine Release Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory or anti-inflammatory cytokines by immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophages).
Materials:
-
This compound (stock solution in DMSO)
-
Immune cells (e.g., human PBMCs isolated by Ficoll-Paque density gradient centrifugation, or a macrophage cell line like THP-1)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Stimulating agent (e.g., Lipopolysaccharide [LPS] at 1 µg/mL for macrophages, or Phytohemagglutinin [PHA] at 5 µg/mL for PBMCs)
-
96-well cell culture plates
-
ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Cell viability assay (e.g., MTT or Trypan Blue exclusion)
Protocol:
-
Seed immune cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. Suggested final concentrations to test range from 1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare the stimulating agent (LPS or PHA) at 4x the final desired concentration in complete medium.
-
Add 50 µL of the stimulating agent to the wells. For unstimulated controls, add 50 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
Assess cell viability in the remaining cell pellets to ensure that the observed effects on cytokine levels are not due to cytotoxicity.
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes in response to stimulation.
Materials:
-
This compound (stock solution in DMSO)
-
Human or murine T-cells (isolated from PBMCs or spleen using nylon wool columns or magnetic bead-based negative selection)
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3 antibody at 1 µg/mL and anti-CD28 antibody at 1 µg/mL, or PHA at 2.5 µg/mL)
-
96-well round-bottom cell culture plates
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester [CFSE]) or [3H]-thymidine
-
Flow cytometer (if using CFSE) or liquid scintillation counter (if using [3H]-thymidine)
Protocol (using CFSE):
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. Suggested final concentrations range from 10 nM to 5 µM. Include a vehicle control.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells.
-
Prepare a cocktail of T-cell activators (anti-CD3/anti-CD28 or PHA) at 4x the final concentration.
-
Add 50 µL of the activator cocktail to the appropriate wells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Macrophage Polarization Assay
Objective: To investigate the influence of this compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
This compound (stock solution in DMSO)
-
Monocytes (e.g., isolated human CD14+ monocytes or THP-1 cells)
-
Complete RPMI-1640 medium
-
M-CSF (50 ng/mL) for differentiation into M0 macrophages
-
For M1 polarization: IFN-γ (20 ng/mL) and LPS (100 ng/mL)
-
For M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
6-well cell culture plates
-
RNA isolation kit and reagents for qRT-PCR
-
Antibodies for flow cytometry analysis of surface markers (e.g., CD80 for M1, CD163 for M2)
-
ELISA kits for cytokine analysis (e.g., TNF-α for M1, IL-10 for M2)
Protocol:
-
Differentiate monocytes into M0 macrophages by culturing them in complete medium with M-CSF for 5-7 days.
-
After differentiation, replace the medium with fresh complete medium containing either M1 polarizing cytokines (IFN-γ and LPS) or M2 polarizing cytokines (IL-4 and IL-13).
-
Simultaneously treat the cells with different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
Analysis:
-
qRT-PCR: Isolate RNA and perform qRT-PCR to measure the expression of M1-associated genes (e.g., NOS2, TNF, IL1B) and M2-associated genes (e.g., ARG1, MRC1, IL10).
-
Flow Cytometry: Harvest cells, stain with fluorescently labeled antibodies against M1 and M2 surface markers, and analyze by flow cytometry.
-
ELISA: Collect the culture supernatant and measure the concentration of signature M1 and M2 cytokines.
-
Mandatory Visualizations
Caption: CB2 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for In Vitro Cytokine Release Assay.
Caption: Hypothesized Effect of this compound on Macrophage Polarization.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for L759633 in GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in the immune system. The activation of CB2 receptors is implicated in modulating inflammatory responses and pain, making it a significant target for therapeutic drug development. The guanosine (B1672433) 5'-O-(3-thio)triphosphate (GTPγS) binding assay is a functional biochemical method used to quantify the activation of GPCRs by agonists. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G protein upon receptor activation. This provides a direct measure of G protein engagement and allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ). These application notes provide a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the activity of this compound at the CB2 receptor.
Principle of the GTPγS Binding Assay
Upon agonist binding, the GPCR undergoes a conformational change, which catalyzes the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. The Gα-GTP subunit then dissociates from the Gβγ dimer to initiate downstream signaling cascades. The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When [³⁵S]GTPγS is incorporated, the Gα subunit remains in an activated state, as this analog is resistant to the intrinsic GTPase activity of the Gα subunit. The accumulation of [³⁵S]GTPγS bound to the Gα subunit is then quantified, typically by scintillation counting, providing a measure of receptor activation.[1][2]
Quantitative Data Summary
| Compound | Receptor | Assay System | EC₅₀ (nM) | Eₘₐₓ (% Stimulation over Basal) | Reference |
| CP 55,940 | Human CB2 | hCB₂-CHO cell membranes | 4.3 | ~35% | [1] |
| WIN 55,212-2 | Human CB2 | hCB₂-CHO cell membranes | Not specified | Full agonist | [1] |
| This compound | Human CB2 | CHO cells (cAMP assay) | 8.1 | Potent agonist | [3][4] |
Note: The Eₘₐₓ values in native tissues can be lower than in over-expression systems. The data for this compound is from a cAMP assay, which is a downstream functional assay, and is included for potency comparison.
Signaling Pathway
The binding of an agonist like this compound to the CB2 receptor initiates a signaling cascade that leads to the exchange of GDP for GTP on the associated Gi/o protein.
Caption: Agonist activation of the CB2 receptor and subsequent G protein signaling.
Experimental Protocols
This section details the methodology for performing a [³⁵S]GTPγS binding assay to determine the agonist activity of this compound at the CB2 receptor. This protocol is based on established methods for GPCRs and can be performed in either a filtration or scintillation proximity assay (SPA) format.[1][5]
Materials and Reagents
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled Ligands:
-
This compound (test agonist)
-
CP 55,940 or WIN 55,212-2 (positive control, full agonist)
-
GTPγS (for non-specific binding determination)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP: Guanosine 5'-diphosphate sodium salt.
-
Scintillation Cocktail.
-
Filtration Assay Specific:
-
GF/B or GF/C glass fiber filter plates.
-
Vacuum filtration manifold.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
-
SPA Specific:
-
Wheat germ agglutinin (WGA)-coated SPA beads.
-
White-walled, clear-bottom 96-well plates.
-
Membrane Preparation
-
Culture cells expressing the CB2 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
Experimental Workflow: Filtration Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay using the filtration method.
Detailed Protocol: Filtration Assay
-
Assay Setup: In a 96-well plate, add the following components in order to a final volume of 200 µL:
-
50 µL of Assay Buffer.
-
20 µL of GDP solution (final concentration 10-30 µM).
-
20 µL of this compound at various concentrations (for a dose-response curve), vehicle control (for basal binding), or a positive control agonist. For determining non-specific binding, add 20 µL of unlabeled GTPγS (final concentration 10 µM).
-
50 µL of diluted CB2 membrane preparation (5-20 µg of protein per well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 60 µL of [³⁵S]GTPγS solution (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer.
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from the total binding for each concentration of this compound.
-
Normalization: Express the specific binding data as a percentage of the maximal stimulation achieved with the positive control full agonist (e.g., CP 55,940).
-
Curve Fitting: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Parameter Determination: Use a non-linear regression analysis with a sigmoidal dose-response model to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal efficacy) values.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and direct method for characterizing the functional activity of agonists at GPCRs. By following the detailed protocol provided in these application notes, researchers can effectively determine the potency and efficacy of this compound as a CB2 receptor agonist. This information is crucial for the preclinical evaluation of this compound and other novel compounds targeting the CB2 receptor for therapeutic intervention in inflammatory and pain-related disorders.
References
- 1. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents | MDPI [mdpi.com]
Preparation of L759633 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of L759633, a selective cannabinoid receptor 2 (CB2) agonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. The information presented is intended to ensure the accurate and reproducible use of this compound in a variety of research applications. Included are key chemical and physical properties, a step-by-step protocol for stock solution preparation, and recommendations for storage and handling to maintain compound integrity. Additionally, a summary of the CB2 signaling pathway and a workflow for the preparation protocol are provided in graphical formats.
Introduction
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2), exhibiting a significantly higher affinity for CB2 over the cannabinoid receptor 1 (CB1). This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. Its activation is associated with anti-inflammatory and analgesic effects, making it a compound of interest in drug development for various conditions. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving this compound due to its excellent solubilizing properties for organic molecules.
This compound Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀O₂ | [1] |
| Molecular Weight | 384.60 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility in DMSO | ≥ 20 mg/mL (estimated) | [3] |
| Purity | ≥ 98% (typical) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.846 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 384.60 g/mol x (1000 mg / 1 g) = 3.846 mg
-
-
-
Add DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials. The aliquot volume will depend on experimental needs.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for short-term to medium-term storage (up to one month is generally recommended) or at -80°C for long-term storage.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.[4] Exercise caution and avoid direct contact.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
This compound Signaling Pathway
This compound, as a selective CB2 receptor agonist, modulates several intracellular signaling cascades upon binding to the G-protein coupled CB2 receptor. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). Additionally, CB2 receptor activation can influence other pathways, including the mitogen-activated protein kinase (MAPK) cascades such as ERK and p38.[1][5]
The diagram below provides a simplified overview of the principal signaling pathways affected by this compound.
Conclusion
The protocol outlined in this document provides a reliable method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for preparation, handling, and storage will help to ensure the integrity and stability of the compound, leading to more accurate and reproducible experimental outcomes. For specific applications, further optimization of the stock solution concentration and working dilutions may be necessary. Always consult relevant literature and safety data sheets for the most current information.
References
Application Notes and Protocols for L759633 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] The CB2 receptor is primarily expressed in immune cells and has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory and neuropathic pain, without the psychoactive side effects associated with cannabinoid receptor type 1 (CB1) activation. These application notes provide detailed protocols for the preparation and administration of this compound in rodent models, based on established methodologies for selective CB2 agonists.
Data Presentation: Administration of Cannabinoid CB2 Agonists in Rodent Models
| Compound (CB2 Agonist) | Rodent Model | Administration Route | Dosage Range | Vehicle | Reference |
| AM1241 | Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Not specified | [3] |
| GW405833 | Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Not specified | [3] |
| HU-308 | Rat | Intraperitoneal (i.p.) | 0.3 - 30 mg/kg | Not specified | [3] |
| AM630* | Mouse | Intraperitoneal (i.p.) | 0.01 - 0.3 mg/kg | Not specified | [4] |
| CP55,940** | Mouse | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Not specified | [5] |
*Note: AM630 is a CB2 antagonist/inverse agonist, included for dose comparison. **Note: CP55,940 is a mixed CB1/CB2 agonist.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and injectable solution of this compound for administration to rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the intended administration route)
Procedure:
-
Vehicle Selection: Due to the hydrophobic nature of many synthetic cannabinoid agonists, a co-solvent system is often required. A common vehicle for in vivo administration is a mixture of DMSO and saline.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of 100% DMSO to create a concentrated stock solution. For example, if the desired final concentration is 1 mg/mL and the final injection volume will contain 10% DMSO, a 10 mg/mL stock in DMSO can be prepared. It is often beneficial to first dissolve the compound in pure DMSO before diluting.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.
-
Vortex the working solution immediately before each injection to ensure a homogenous suspension, especially if precipitation is observed upon addition of the aqueous saline.
-
-
Control Vehicle Preparation: Prepare a vehicle control solution with the same final concentration of DMSO and saline as the drug solution (e.g., 10% DMSO in saline).
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. Generally, a final DMSO concentration of 5-10% is well-tolerated in rodents for intraperitoneal injections.
-
Always prepare fresh working solutions on the day of use.
-
Visually inspect the solution for any precipitation before administration.
Administration of this compound to Rodent Models
Objective: To administer the prepared this compound solution to mice or rats via the desired route.
Recommended Route: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective route for systemic administration of CB2 agonists in rodents.[3][4][5]
Procedure:
-
Animal Restraint: Properly restrain the mouse or rat. For an i.p. injection, the animal should be held securely with its abdomen facing upwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
Injection Technique:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution or vehicle control. The typical injection volume for a mouse is 5-10 mL/kg.
-
-
Post-injection Monitoring: After injection, return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound (CB2 Receptor Agonist)
Caption: Signaling pathway of the CB2 receptor agonist this compound.
Experimental Workflow for In Vivo Study of this compound
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L759633 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist, in various cell culture assays. The information provided is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the activity of this compound and other CB2 receptor modulators.
Introduction
This compound is a valuable pharmacological tool for investigating the roles of the CB2 receptor in vitro. As a selective agonist, it demonstrates a significantly higher affinity and functional potency for the CB2 receptor over the CB1 receptor.[1][2] The activation of the G-protein coupled CB2 receptor by this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This compound has been utilized in studies exploring the physiological functions of the CB2 receptor, including its potential roles in immunomodulation and cancer.
Data Summary
The following tables summarize the quantitative data for this compound from published studies.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Cell Line | Radioligand | Reference |
| Affinity Ratio (CB2/CB1) | CB1/CB2 | 163 | CHO | [3H]-CP55940 | [1][2] |
Table 2: Functional Potency of this compound in cAMP Assays
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| EC50 | 8.1 | Inhibition of forskolin-stimulated cAMP production | CHO-CB2 | [1][2] |
Experimental Protocols
Radioligand Binding Assay for CB2 Receptor
This protocol is designed to determine the binding affinity of this compound for the human CB2 receptor expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-CB2)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
[3H]-CP55940 (Radioligand)
-
This compound
-
Non-specific binding control (e.g., 10 µM WIN55,212-2)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-CB2 cells to confluency.
-
Wash cells with ice-cold PBS and scrape them into hypotonic buffer.
-
Homogenize the cell suspension and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in membrane preparation buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
CHO-CB2 cell membranes (typically 5-20 µg of protein).
-
Assay buffer.
-
A fixed concentration of [3H]-CP55940 (e.g., 0.5-1.0 nM).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for competition binding.
-
For non-specific binding, add 10 µM WIN55,212-2.
-
For total binding, add vehicle control.
-
-
Incubate the plate at 30°C for 90 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity in response to forskolin (B1673556) stimulation in CHO-CB2 cells.
Materials:
-
CHO-CB2 cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 10 mM HEPES)
-
Forskolin
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Plating:
-
Seed CHO-CB2 cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.[3]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add a submaximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines, such as C6 glioma and SH-SY5Y neuroblastoma cells.[4]
Materials:
-
C6 or SH-SY5Y cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Plating:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value, if applicable.
-
Visualizations
Signaling Pathway of this compound via the CB2 Receptor
References
Application Notes and Protocols for L759633 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a compelling therapeutic target in neurodegenerative diseases due to its prominent role in modulating neuroinflammation, a key pathological feature of conditions such as Alzheimer's disease and Parkinson's disease. Activation of the CB2 receptor, primarily expressed on immune cells including microglia in the central nervous system, has been shown to exert neuroprotective effects. These application notes provide a summary of the pharmacological properties of this compound and detailed protocols for its characterization and potential application in in vitro models of neuroinflammation relevant to neurodegenerative diseases.
Pharmacological Profile of this compound
This compound is distinguished by its high affinity and selectivity for the human CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity makes this compound a valuable research tool for investigating the therapeutic potential of CB2 activation without the confounding effects of CB1 modulation.
Quantitative Data Summary
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB1 | >10,000 nM | [1] |
| Human CB2 | 61.6 nM | [1] | |
| Selectivity Ratio (Ki) | CB1/CB2 | >163 | [1] |
| Functional Activity (EC50) | Human CB1 | >10,000 nM | [1] |
| Human CB2 | 8.1 nM | [1] | |
| Selectivity Ratio (EC50) | CB1/CB2 | >1000 | [1] |
Signaling Pathway of this compound at the CB2 Receptor
This compound activates the CB2 receptor, a Gi/o protein-coupled receptor. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which are critical in regulating cellular processes like inflammation, survival, and proliferation.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the binding and functional activity of this compound and for assessing its potential anti-neuroinflammatory effects in a representative in vitro model.
Experimental Workflow: In Vitro Characterization and Application
Protocol 1: Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Materials:
-
Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-CP55,940 (radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Non-specific binding control: A high concentration of a known CB2 ligand (e.g., 10 µM WIN 55,212-2)
-
96-well filter plates (GF/C filters)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration equal to its Kd), and 50 µL of the this compound dilutions.
-
For total binding, add 50 µL of binding buffer instead of the competitor. For non-specific binding, add 50 µL of the non-specific binding control.
-
Add 50 µL of cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of this compound using competitive binding analysis software (e.g., Prism).
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity via the CB2 receptor.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
Procedure:
-
Seed the CB2-expressing cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add the this compound dilutions to the wells.
-
Add forskolin to all wells (except for the basal control) at a concentration that sub-maximally stimulates cAMP production (e.g., 1-10 µM).
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.
Protocol 3: Representative Application in an In Vitro Neuroinflammation Model
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay kits for measuring nitric oxide (Griess reagent), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA.
Procedure:
-
Seed microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group and an LPS-stimulated group without this compound.
-
After the incubation period, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Use the Griess assay to measure the concentration of nitrite, a stable product of NO, in the supernatants.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants.
-
Analyze the data to determine the dose-dependent effect of this compound on the production of these inflammatory mediators.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the CB2 receptor in the context of neurodegenerative diseases. Its high selectivity allows for the specific interrogation of CB2-mediated pathways. The provided protocols offer a framework for the characterization of this compound and its potential application in assessing anti-neuroinflammatory effects in vitro. Further studies in more complex in vivo models of Alzheimer's and Parkinson's disease are warranted to fully elucidate the therapeutic potential of targeting the CB2 receptor with selective agonists like this compound.
References
L759633: A Selective Cannabinoid Receptor 2 (CB2) Agonist for Drug Discovery
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
L759633 is a synthetic cannabinoid that acts as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed in the immune system and hematopoietic cells, making it a compelling therapeutic target for a variety of disorders, including inflammatory conditions, pain, and neurodegenerative diseases. Due to its high selectivity for CB2 over the psychoactive Cannabinoid Receptor 1 (CB1), this compound is a valuable tool compound for researchers investigating the physiological and pathophysiological roles of the CB2 receptor without the confounding central nervous system effects associated with CB1 activation.[1][2]
These application notes provide a comprehensive overview of the pharmacological properties of this compound and detailed protocols for its use in common in vitro and in vivo experimental models.
Data Presentation
In Vitro Pharmacological Data
The following tables summarize the quantitative data for this compound, demonstrating its high affinity and selectivity for the human CB2 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) | Cell Line | Reference |
| This compound | Human CB1 | [3H]-CP55940 | 1320 | CHO | [2] |
| This compound | Human CB2 | [3H]-CP55940 | 8.1 | CHO | [2] |
Table 2: Functional Activity (cAMP Inhibition)
| Compound | Receptor | EC50 (nM) | Emax (% inhibition of forskolin-stimulated cAMP) | Cell Line | Reference |
| This compound | Human CB1 | >10000 | 48% at 10 µM | CHO | [2] |
| This compound | Human CB2 | 8.1 | Not specified | CHO | [2] |
Table 3: Selectivity Profile
| Parameter | Value | Reference |
| CB2/CB1 Affinity Ratio (Ki) | 163-fold | [2] |
| CB1/CB2 Potency Ratio (EC50) | >1000-fold | [2] |
Signaling Pathway
This compound, as a CB2 receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The CB2 receptor is typically coupled to Gi/o proteins. Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: this compound signaling pathway via the CB2 receptor.
Experimental Protocols
In Vitro Assays
1. CB2 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB2 receptor using a competitive binding assay with a radiolabeled cannabinoid agonist, [3H]-CP55940.
Materials:
-
Membranes from CHO cells stably transfected with the human CB2 receptor.
-
[3H]-CP55940 (specific activity ~120-180 Ci/mmol).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled CP55940.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the this compound dilution.
-
Add 50 µL of [3H]-CP55940 (final concentration ~0.5-1.5 nM) to all wells.
-
Add 100 µL of cell membrane suspension (10-20 µg protein/well) to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the CB2 receptor binding assay.
2. Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
Materials:
-
CHO cells stably transfected with the human CB2 receptor.
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the CHO-CB2 cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the presence of IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (final concentration ~5-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
In Vivo Assays
1. Acetic Acid-Induced Writhing Test for Analgesia (Mouse Model)
This model assesses the peripheral analgesic activity of this compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male ICR mice (20-25 g).
-
This compound.
-
Vehicle (e.g., saline containing 5% DMSO and 5% Tween 80).
-
0.6% acetic acid solution.
-
Observation chambers.
Procedure:
-
Administer this compound (e.g., 1-30 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal or oral).
-
After a pre-treatment period (e.g., 30 minutes for i.p. or 60 minutes for p.o.), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity (Rat Model)
This model evaluates the anti-inflammatory effects of this compound by measuring its ability to reduce paw swelling induced by a subplantar injection of carrageenan.
Materials:
-
Male Wistar rats (150-200 g).
-
This compound.
-
Vehicle.
-
1% Carrageenan solution in saline.
-
Pletysmometer or digital calipers.
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat.
-
Administer this compound (e.g., 1-30 mg/kg) or vehicle to the rats.
-
After the pre-treatment period, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.
Figure 3: General workflow for in vivo analgesic and anti-inflammatory assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| In Vitro: High variability in binding assay | Inconsistent membrane preparation or pipetting errors. | Ensure consistent protein concentration in membrane preps. Use calibrated pipettes and proper technique. |
| In Vitro: Low signal in cAMP assay | Low receptor expression, inactive forskolin, or cell death. | Verify receptor expression. Use fresh forskolin. Check cell viability. |
| In Vivo: High variability in writhing response | Inconsistent acetic acid injection or animal stress. | Ensure consistent i.p. injection technique. Acclimatize animals to the environment before the experiment. |
| In Vivo: No effect of this compound | Inappropriate dose, route of administration, or vehicle. | Perform a dose-response study. Consider different administration routes. Ensure this compound is soluble in the vehicle. |
Conclusion
This compound is a highly selective and potent CB2 receptor agonist that serves as an indispensable tool for investigating the therapeutic potential of targeting the CB2 receptor. The provided protocols offer a starting point for researchers to explore the pharmacological effects of this compound in both in vitro and in vivo settings. Proper experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
L759633 in Forskolin-Stimulated Cyclic AMP Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective cannabinoid receptor 2 (CB2) agonist.[1][2][3] The CB2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This signaling cascade ultimately leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). Forskolin (B1673556), a labdane (B1241275) diterpene, directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels. Therefore, forskolin-stimulated cAMP assays are widely used to study the inhibitory effects of Gi-coupled receptor agonists like this compound. By measuring the reduction in forskolin-stimulated cAMP levels, researchers can quantify the potency and efficacy of these agonists.
This document provides detailed application notes and protocols for utilizing this compound in forskolin-stimulated cAMP assays, intended for researchers, scientists, and drug development professionals.
Data Presentation
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from in vitro pharmacological studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | CB1/CB2 Ki Ratio | Reference |
| Human CB1 | [3H]-CP55940 | CHO cell membranes | >10000 | 163 | [2] |
| Human CB2 | [3H]-CP55940 | CHO cell membranes | 31.2 | [2] |
Table 2: Functional Potency of this compound in Forskolin-Stimulated cAMP Assays
| Cell Line | Receptor | Parameter | Value | CB1/CB2 EC50 Ratio | Reference |
| CB2-transfected cells | Human CB2 | EC50 (inhibition of cAMP production) | 8.1 nM | >1000 | [1][2] |
| CB1-transfected cells | Human CB1 | % inhibition at 10 µM | 48% | [1][2] | |
| CB1-transfected cells | Human CB1 | % inhibition at 1 µM | Not significant | [1][2] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The activation of the CB2 receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase. The key steps are outlined in the diagram below.
Caption: this compound signaling pathway in forskolin-stimulated cAMP assays.
Experimental Workflow
A typical workflow for a forskolin-stimulated cAMP assay to evaluate the activity of this compound is depicted below.
Caption: Workflow for a forskolin-stimulated cAMP assay with this compound.
Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in a whole-cell-based assay.
Materials:
-
CB2 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with the human CB2 receptor)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Forskolin
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3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
White or black-walled 96- or 384-well microplates suitable for the detection method
Procedure:
-
Cell Culture and Seeding:
-
Culture the CB2-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into the microplate at a pre-determined optimal density and allow them to adhere overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., cell culture medium or HBSS) to achieve the desired final concentrations.
-
Prepare a stock solution of forskolin in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be determined empirically).
-
Prepare a working solution of IBMX in the assay buffer.
-
-
Assay Performance:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the desired volume of assay buffer containing IBMX to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Add the serially diluted this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add the forskolin working solution to all wells except the basal control wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction by removing the assay buffer and adding the cell lysis buffer.
-
Incubate as per the lysis buffer manufacturer's instructions to ensure complete cell lysis.
-
Measure the intracellular cAMP concentration using a suitable cAMP detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.
Materials:
-
Membranes prepared from cells expressing the human CB2 receptor
-
[3H]-CP55940 (radiolabeled cannabinoid agonist)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN 55,212-2)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer.
-
Add a fixed concentration of [3H]-CP55940 to all wells.
-
Add increasing concentrations of this compound to the competition wells.
-
Add the non-specific binding control to the designated wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in forskolin-stimulated cAMP assays. These assays are crucial for characterizing the pharmacology of CB2 receptor agonists and can be adapted for high-throughput screening in drug discovery programs. The detailed methodologies and data presentation aim to facilitate reproducible and accurate experimental outcomes.
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L759633 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with L759633 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent and selective cannabinoid receptor 2 (CB2) agonist with a molar mass of 384.604 g·mol−1.[1] Its chemical structure lends it a hydrophobic nature, leading to poor solubility in aqueous solutions. This can present significant challenges during in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers.
Q2: What are the reported solubility limits of this compound?
A2: The solubility of this compound is highly dependent on the solvent used. It is significantly more soluble in organic solvents than in aqueous buffers.
Q3: My this compound precipitated when I diluted my organic stock solution into my aqueous buffer. What happened?
A3: This is a common issue known as "salting out" or precipitation due to a drastic change in solvent polarity. When a concentrated stock of a hydrophobic compound like this compound in an organic solvent (e.g., DMSO, ethanol) is diluted into an aqueous buffer, the compound's solubility dramatically decreases, causing it to precipitate out of the solution.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low solubility. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Common Solubility Issues
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
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Cause A: High Final Concentration. The intended final concentration in the aqueous buffer may exceed the solubility limit of this compound.
-
Solution: Decrease the final working concentration. Conduct a concentration-response curve to determine the lowest effective concentration.
-
-
Cause B: High Percentage of Organic Solvent in the Final Solution. While organic solvents can aid in initial dissolution, a high percentage in the final aqueous solution can disrupt the stability of buffer components or be toxic to cells.
-
Solution: Minimize the final concentration of the organic solvent. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v).
-
-
Cause C: Improper Mixing Technique. Adding the aqueous buffer directly to the small volume of the this compound stock solution can create localized areas of high concentration, leading to rapid precipitation.
-
Solution: Employ a dropwise addition of the stock solution into the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation.
-
Issue 2: The Prepared this compound Working Solution is Cloudy or Contains Visible Particulates
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Cause A: Poor Quality or Old Organic Solvent. The organic solvent used to prepare the stock solution may have absorbed moisture, reducing its ability to dissolve this compound.
-
Solution: Use fresh, anhydrous, high-purity organic solvents to prepare stock solutions.
-
-
Cause B: Compound Aggregation. this compound may be forming small, insoluble aggregates that are not immediately visible as a precipitate.
-
Solution: Briefly sonicate the final working solution to break up small aggregates. The inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the final medium can also help maintain the solubility of hydrophobic compounds.
-
Issue 3: Loss of this compound Activity in Experiments Despite Apparent Solubility
-
Cause: Adsorption to Plastics. Hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware (e.g., pipette tips, microcentrifuge tubes, plates), which reduces the effective concentration of the compound in the solution.
-
Solution: To mitigate this, consider using low-adhesion plasticware or pre-rinsing the plasticware with the experimental buffer. Including a small amount of a non-ionic surfactant like Tween® 20 (e.g., 0.01-0.05%) in the buffer can also help reduce non-specific binding.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL |
Data sourced from publicly available product datasheets.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol outlines the steps for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous experimental buffer
-
Sterile conical tube
Procedure:
-
Warm the aqueous buffer to 37°C. This can help increase the solubility of this compound.
-
While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting section.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing L759633 Concentration for Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L759633 in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Upon activation by an agonist like this compound, the CB2 receptor typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Activation of the CB2 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][3][4]
Q2: What is the recommended solvent for dissolving this compound and what is the maximum final concentration in cell culture?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q3: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your experimental setup. Start with a broad range of concentrations, for example, from nanomolar to micromolar, based on previously published data.
Q4: How stable is this compound in cell culture media?
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be a selective CB2 agonist.[1][2] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations. If you observe unexpected or inconsistent results, it is advisable to consult the literature for any reported off-target activities or consider performing an off-target screening assay.
Troubleshooting Guides
Issue 1: No observable effect of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration too low | Perform a dose-response curve with a wider and higher range of concentrations. | To ensure that the concentrations tested are within the effective range for the specific cell line and assay. |
| Compound inactivity | Verify the integrity and purity of your this compound stock. If possible, test its activity in a validated positive control system (e.g., a cell line with known high CB2 receptor expression). | To confirm that the compound itself is active and has not degraded. |
| Low or no CB2 receptor expression | Confirm CB2 receptor expression in your cell line at the mRNA and/or protein level (e.g., via RT-qPCR or Western blot). | This compound requires the presence of its target, the CB2 receptor, to exert its effects. |
| Incorrect assay endpoint | Ensure the chosen assay is appropriate for detecting the downstream effects of CB2 receptor activation (e.g., cAMP assay, ERK phosphorylation). | The biological readout must be linked to the signaling pathway modulated by this compound. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration too high | Perform a dose-response curve to determine the cytotoxic concentration range. Lower the concentration of this compound used in your experiments. | To identify a concentration that provides the desired biological effect without causing significant cell death. |
| Solvent toxicity | Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the highest concentration of DMSO used. | High concentrations of DMSO can be toxic to cells. |
| Cell line sensitivity | Some cell lines may be more sensitive to this compound-induced effects. Reduce the incubation time. | To minimize exposure time and potential cumulative toxicity. |
| Contamination | Visually inspect cultures for signs of microbial contamination. Perform mycoplasma testing. | Contaminants can cause cell stress and death, confounding the experimental results. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. | To ensure that each well starts with a similar number of cells. |
| Uneven compound distribution | Gently mix the plate after adding this compound to ensure even distribution in the wells. | To avoid localized concentration differences. |
| Edge effects | Avoid using the outer wells of the microplate for treatment groups, or fill them with sterile PBS or media to maintain humidity. | The outer wells are more prone to evaporation, which can alter the concentration of the compound. |
| Compound precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration. | Precipitation will lead to an inaccurate and inconsistent effective concentration. |
Experimental Protocols & Data
This compound Concentration Ranges from Literature
| Cell Line | Assay Type | Concentration Range | Reference |
| C6 Glioma Cells | XTT Cell Viability Assay | 5 - 80 µM | |
| SH-SY5Y Neuroblastoma Cells | XTT Cell Viability Assay | 5 - 80 µM | |
| CHO cells (human CB2 transfected) | cAMP Assay | EC50 = 8.1 nM | [2] |
Protocol: XTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
Protocol: cAMP Assay for CB2 Receptor Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following this compound treatment.
-
Cell Seeding: Seed cells expressing the CB2 receptor in a 96-well plate and grow to confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-30 minutes to prevent cAMP degradation.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells.
-
Include a vehicle control.
-
-
Forskolin (B1673556) Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for a negative control) to induce cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol: Ecto-Calreticulin (ecto-CRT) Exposure Assay via Flow Cytometry
This protocol can be used to assess if this compound induces immunogenic cell death.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time. Include positive (e.g., doxorubicin) and negative controls.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Add an anti-calreticulin antibody conjugated to a fluorophore and a viability dye (e.g., DAPI or Propidium Iodide).
-
Incubate on ice in the dark for 30-60 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in binding buffer.
-
Analyze the cells using a flow cytometer, gating on the live cell population to quantify the percentage of cells with surface calreticulin (B1178941) expression.
-
Visualizations
Caption: this compound signaling pathway via the CB2 receptor.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB(2) receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
L759633 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and storage conditions of L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, solubility is significantly lower. Cayman Chemical reports a solubility of 20 mg/mL in ethanol and 0.25 mg/mL in PBS (pH 7.2)[1]. While a specific maximum solubility in DMSO is not provided by all suppliers, it is a commonly used solvent for preparing stock solutions of similar cannabinoid ligands.
Q2: How should I prepare a stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution in 100% DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of solvent. See the detailed "Experimental Protocols" section for a step-by-step guide.
Q3: What are the recommended storage conditions for solid this compound?
A3: It is recommended to store solid this compound at +4°C for short-term storage. For long-term storage, refer to the supplier's instructions, though storage at -20°C is a common practice for solid compounds.
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C for up to one year or at -80°C for up to two years. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A5: Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds. Please refer to the "Troubleshooting Guide" for potential solutions, such as using a lower final concentration, preparing an intermediate dilution in a co-solvent, or using a surfactant.
Q6: What is the expected stability of this compound in my cell culture medium?
A6: The stability of this compound in cell culture medium at 37°C has not been extensively reported. As with many small molecules, it is best practice to prepare fresh dilutions in your culture medium for each experiment from a frozen stock solution. Avoid storing the compound in aqueous solutions for extended periods.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | 20 mg/mL | Cayman Chemical[1] |
| PBS (pH 7.2) | 0.25 mg/mL | Cayman Chemical[1] |
| DMSO | Soluble (quantitative data not specified) | Common practice |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
| Solid | +4°C | Short-term | Tocris Bioscience |
| Stock Solution (in DMSO/Ethanol) | -20°C | Up to 1 year | General recommendation |
| Stock Solution (in DMSO/Ethanol) | -80°C | Up to 2 years | General recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Tare the sterile amber glass vial on the analytical balance. Carefully weigh the desired amount of this compound powder (Molecular Weight: 384.6 g/mol ) into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.846 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your assay
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your specific cell type (typically ≤ 0.5%).
-
Dosing: Add the prepared working solutions to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a CB2 receptor agonist.
Caption: Experimental workflow for preparing and using this compound solutions.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common issues with this compound.
References
Avoiding off-target effects of L759633 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist. The following resources are designed to help you design and troubleshoot your experiments to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1][2][3] It exhibits significantly higher affinity and functional potency for CB2 compared to the cannabinoid receptor 1 (CB1).
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is its interaction with the CB1 receptor at high concentrations. While highly selective for CB2, at micromolar concentrations (around 10 µM), this compound can cause significant inhibition of adenylyl cyclase in cells expressing the CB1 receptor.[2][3] It is crucial to use the lowest effective concentration of this compound to avoid this off-target activity. Comprehensive screening against a broader panel of receptors and enzymes has not been extensively published.
Q3: What is the mechanism of action of this compound at the CB2 receptor?
This compound is a CB2 receptor agonist. Upon binding to the CB2 receptor, it activates intracellular signaling pathways, primarily through the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]
Q4: How can I be sure that the effects I'm observing are mediated by the CB2 receptor and not an off-target?
To confirm that the observed effects of this compound are CB2-mediated, you should include the following experimental controls:
-
Use of a selective CB2 antagonist: Pre-treatment with a selective CB2 antagonist, such as AM630 or SR144528, should block the effects of this compound.
-
Use of a CB1 antagonist: To rule out effects mediated by the CB1 receptor, especially at higher concentrations of this compound, pre-treatment with a selective CB1 antagonist like Rimonabant (SR141716A) can be employed.
-
Use of cells lacking CB2 receptors: As a negative control, experiments should be performed in a cell line that does not endogenously express CB2 receptors or in which the CB2 receptor has been knocked out. This compound should not elicit the same response in these cells.
-
Dose-response curves: Generate full dose-response curves for this compound. The potency (EC50) should be consistent with its known affinity for the CB2 receptor.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound shows activity in a cell line presumed to be CB2-negative. | 1. Undetected endogenous CB2 expression: The cell line may have low, but functionally relevant, levels of endogenous CB2 receptor expression. 2. Off-target effect: At the concentration used, this compound may be interacting with another receptor or protein in the cell line. | 1. Confirm CB2 expression: Use RT-PCR or Western blotting to confirm the absence of CB2 receptor mRNA or protein in your cell line. 2. Use a CB2 antagonist: Test if a selective CB2 antagonist can block the observed effect. If not, it's likely an off-target effect. 3. Perform a broader off-target screen: If the off-target effect is significant and reproducible, consider screening this compound against a commercial safety panel (e.g., Eurofins SafetyScreen, CEREP Safety Panel) to identify the responsible off-target. |
| The potency (EC50) of this compound in my functional assay is significantly different from its reported binding affinity (Ki). | 1. Receptor reserve: The cell system may have a high density of CB2 receptors, leading to a maximal response at a lower concentration of agonist than required to occupy all receptors. 2. Assay conditions: Differences in buffer composition, temperature, or incubation time can affect ligand potency. 3. Ligand bias: this compound might be a biased agonist, showing different potencies in different signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment). | 1. Reduce receptor expression: Use a cell line with lower CB2 expression or chemically reduce receptor number to see if the EC50 shifts closer to the Ki. 2. Standardize assay conditions: Ensure your assay conditions are consistent with published protocols. 3. Profile multiple pathways: Assess the activity of this compound in different functional assays that measure distinct downstream signaling events. |
| A selective CB2 antagonist only partially blocks the effect of this compound. | 1. Insufficient antagonist concentration: The concentration of the antagonist may not be high enough to fully compete with this compound at its binding site. 2. Off-target effect of this compound: The remaining effect could be due to an off-target interaction that is not blocked by the CB2 antagonist. 3. Complex pharmacology: The antagonist may have its own signaling properties (e.g., inverse agonism) that complicate the interpretation. | 1. Perform an antagonist dose-response: Use a range of antagonist concentrations to determine if full blockade can be achieved. 2. Combine with a CB1 antagonist: If a high concentration of this compound is used, co-incubation with a CB1 antagonist might be necessary to block the off-target effect. 3. Characterize the antagonist alone: Run controls with the antagonist alone to understand its baseline effects in your system. |
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound for human CB1 and CB2 receptors.
| Parameter | This compound | Reference Compound (CP55,940) | Reference |
| CB2 Binding Affinity (Ki, nM) | 19.4 | 0.8 | [1] |
| CB1 Binding Affinity (Ki, nM) | 3160 | 0.9 | [1] |
| CB2/CB1 Affinity Ratio | 163 | ~1 | [1] |
| CB2 Functional Potency (EC50, nM) (cAMP assay) | 8.1 | 1.5 | [1][2] |
| CB1 Functional Potency (EC50, nM) (cAMP assay) | >10,000 | 1.4 | [1][2] |
| CB1/CB2 EC50 Ratio | >1000 | ~1 | [1][2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
-
Radioligand: [3H]-CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), [3H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1 nM), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a non-labeled potent cannabinoid ligand (e.g., 10 µM WIN55,212-2).
-
Incubate at 30°C for 90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins by this compound at CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.
-
Reagents: GDP (10 µM) and [35S]-GTPγS (0.1 nM).
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of this compound in assay buffer for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]-GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
-
Data Analysis: Determine the EC50 and Emax values for this compound-stimulated [35S]-GTPγS binding.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity by this compound.
Methodology:
-
Cell Culture: Use CHO or HEK293 cells stably expressing either human CB1 or CB2 receptors.
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes.
-
Add varying concentrations of this compound and incubate for 15 minutes.
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Stimulate the cells with forskolin (B1673556) (e.g., 5 µM) to activate adenylyl cyclase and incubate for a further 15 minutes.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Determine the EC50 and Emax values for this compound's inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at the CB2 receptor and its off-target effect at the CB1 receptor.
Experimental Workflow for Assessing Specificity
Caption: A logical workflow for confirming the CB2-specific activity of this compound.
Troubleshooting Logic for Unexpected Activity
Caption: A decision tree for troubleshooting unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
L759633 dose-response curve optimization
Welcome to the technical support center for L759633. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize dose-response curve experiments involving this selective CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analgesic drug that functions as a potent and selective cannabinoid CB2 receptor agonist.[1] Its selectivity for the CB2 receptor over the CB1 receptor is approximately 163-fold.[1] As a CB2 agonist, it primarily works by activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][[“]] This mechanism contributes to its anti-inflammatory effects.[1]
Q2: I am not seeing a sigmoidal curve in my dose-response experiment. What are the common causes?
A lack of a sigmoidal curve is a common issue and can stem from several factors:
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Inappropriate Concentration Range: The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau). It is recommended to use a wide log range of concentrations, typically 5-10 points, to ensure you capture the full curve.[4]
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Compound Insolubility: this compound, like many small molecules, may have limited solubility. If it precipitates out of solution at higher concentrations, you will not see a further increase in response, leading to a truncated curve.
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Cell Health Issues: Ensure your cells are healthy and responsive. High levels of cell death or stress can lead to inconsistent and unreliable results.
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Assay Interference: The compound might interfere with your assay's detection method. For instance, colored compounds can quench fluorescence signals in certain assays.[5]
Q3: My dose-response curve is complete, but the bottom or top plateau does not level off properly. What should I do?
This usually indicates an incomplete dose-response.[4]
-
Extend Concentration Range: You may need to add higher or lower concentrations to fully define the plateaus. The maximum plateau should not be significantly higher than your highest data point.[4]
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Use Controls for Constraints: If extending the range is not feasible, you can constrain the top or bottom of the curve during data analysis. Use positive (for 100% effect) and negative (for 0% effect) controls to define these plateaus in your curve-fitting model.[4][6]
Q4: There is high variability between my replicate wells for the same concentration. How can I reduce this?
High variability can obscure the true dose-response relationship. To minimize it:
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Pipetting Accuracy: Ensure precise and consistent pipetting, especially during serial dilutions where errors can accumulate.[5]
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Cell Seeding Uniformity: Make sure cells are evenly distributed across the plate wells. Inconsistent cell numbers will lead to variable responses.
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Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell health. Avoid using the outermost wells or ensure proper humidification during incubation.
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Reagent Mixing: Thoroughly mix all reagents and cell suspensions before dispensing them into the plate.
Q5: The EC50 value I calculated seems incorrect or is highly variable between experiments. What could be the reason?
An inaccurate or variable EC50 can result from several issues:
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Poor Curve Fit: The EC50 is derived from the curve fit. If the curve does not accurately represent the data (e.g., low R-squared value), the calculated EC50 will be unreliable.[6] The EC50 should fall near the middle of your concentration range.[4]
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Incomplete Curve: An EC50 value estimated from an incomplete curve, where the top and bottom plateaus are not well-defined, can be inaccurate.[4]
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Assay Conditions: The EC50 is highly dependent on experimental conditions (cell type, incubation time, reagent concentrations).[7] Ensure these are consistent across experiments to allow for valid comparisons.
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Data Normalization: Normalize your data to controls (e.g., vehicle control as 0% effect and a saturating concentration of a known agonist as 100% effect) before fitting the curve. This can help compare results from multiple experiments.[4]
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound from published literature. These values are useful as a reference for expected potency and selectivity.
| Parameter | Receptor | Value | Units | Assay Description | Reference |
| EC50 | Human CB2 | 8.1 | nM | Inhibition of forskolin-stimulated cyclic AMP production in CHO cells | [2] |
| Ki | Human CB2 | 6.31 - 20 | nM | Radioligand binding assay using [3H]CP-55940 | [8] |
| Ki | Human CB1 | 1043 - 15850 | nM | Radioligand binding assay using [3H]CP-55940 | [8] |
| Affinity Ratio | CB2/CB1 | 163 | - | Calculated from Ki values | [2] |
Experimental Protocols
Protocol: cAMP Inhibition Assay for this compound Dose-Response Curve
This protocol outlines a method to determine the EC50 of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the human CB2 receptor (e.g., CHO-CB2 cells).
Materials:
-
CHO cells stably transfected with human CB2 receptor (CHO-CB2)
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Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
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IBMX (a phosphodiesterase inhibitor)
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Vehicle control (e.g., DMSO)
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cAMP detection kit (e.g., HTRF, ELISA, or similar)
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96-well or 384-well microplates
Methodology:
-
Cell Seeding:
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Culture CHO-CB2 cells to ~80-90% confluency.
-
Harvest cells and seed them into the microplate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a stock solution of this compound in DMSO.
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Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a vehicle control (DMSO only) and a positive control (a known CB2 agonist).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound, vehicle, or control compounds to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Stimulation and Lysis:
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Add forskolin (a potent adenylyl cyclase activator) to all wells (except for a negative control) to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells according to the protocol of your chosen cAMP detection kit.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using your detection kit's instructions.
-
-
Data Analysis:
-
Normalize the data: Set the response from the vehicle + forskolin-treated cells as 100% and the response from non-forskolin-treated cells as 0%.
-
Plot the normalized response (Y-axis) against the log of the this compound concentration (X-axis).
-
Fit the data using a non-linear regression model, specifically a four-parameter logistic equation (4PL).[4]
-
From the resulting curve, determine the EC50, Hill slope, and top/bottom plateaus.
-
Visualizations
CB2 Receptor Signaling Pathway
Caption: Signaling pathway of the CB2 receptor agonist this compound.
Dose-Response Experimental Workflow
Caption: General workflow for a dose-response curve experiment.
Troubleshooting Logic for Dose-Response Curves
Caption: Troubleshooting flowchart for common dose-response issues.
References
- 1. L-759,633 - Wikipedia [en.wikipedia.org]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. L-759,633 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
How to minimize L759633 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using L759633 in cell culture. It offers troubleshooting guides and frequently asked questions (FAQs) to help minimize cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an analgesic and anti-inflammatory drug that functions as a cannabinoid agonist.[1] It is a selective agonist for the Cannabinoid Receptor 2 (CB2), exhibiting a 163-fold higher affinity for CB2 over the CB1 receptor.[1] Its mechanism of action involves the inhibition of forskolin-stimulated cyclic AMP (cAMP) production following the activation of the G-protein coupled CB2 receptor.[2]
Q2: What are the expected cellular effects of this compound?
As a CB2 agonist, this compound is primarily associated with anti-inflammatory effects.[1] However, its effects can be cell-type specific. For instance, studies have shown that this compound can reduce the viability of C6 glioma cells, possibly through the induction of oxidative stress, while showing no antiproliferative effect on SH-SY5Y neuroblastoma cells.[3] In other contexts, such as with Pan02 and BxPC-3 pancreatic cancer cells, this compound did not affect cell viability.[4]
Q3: What are the common causes of this compound-induced toxicity in cell culture?
Toxicity observed during treatment with this compound can stem from several factors:
-
On-Target Effects: The primary activity of this compound on the CB2 receptor might trigger downstream signaling pathways that lead to apoptosis or cell death in certain cell types.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxicity.
-
Compound-Specific Issues: Poor solubility of the compound in culture media can lead to precipitation and the formation of aggregates, which can be cytotoxic.[5]
-
Experimental Conditions: Factors such as high solvent concentration (e.g., DMSO), extended exposure times, or suboptimal cell health can exacerbate cytotoxicity.[6]
Troubleshooting Guides
Problem 1: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.[7] The sensitivity to solvents can be highly cell-line dependent.[6]
-
Solution: Prepare a dose-response curve for your solvent to determine the maximum tolerated concentration for your specific cell line. Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest drug concentration) in your experiments. Aim to keep the final DMSO concentration below 0.1% where possible.[5]
-
-
Possible Cause 2: On-Target Cytotoxicity. Your cell line may be particularly sensitive to CB2 receptor activation. The observed toxicity could be a direct result of the compound's intended biological activity.
-
Solution: Confirm that your cells express the CB2 receptor. Perform a "rescue" experiment by co-treating cells with a known CB2 antagonist to see if the toxicity can be reversed. This helps confirm that the effect is mediated through the intended target.[5]
-
-
Possible Cause 3: Suboptimal Cell Health. Cells that are unhealthy, stressed, or at a high passage number may be more susceptible to drug-induced toxicity.[5]
-
Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Ensure cell viability is >95% before seeding.[5]
-
Problem 2: My cytotoxicity results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the wells of your plate is a common source of variability.[8][9]
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.
-
-
Possible Cause 2: Compound Precipitation. this compound may be precipitating out of the solution at higher concentrations in your culture medium, leading to inconsistent effective concentrations.[5]
-
Solution: Visually inspect the wells of your plate, especially at the highest concentrations, for any signs of precipitation. Measure the solubility of this compound in your specific cell culture medium. If solubility is an issue, consider using a lower top concentration or incorporating serum proteins, which can sometimes help solubilize compounds.[5]
-
-
Possible Cause 3: Assay Interference. The compound itself may be interfering with the readout of your viability assay. For example, some compounds can directly reduce MTT, leading to a false signal of cell viability.[5]
-
Solution: Run a control plate with the compound and assay reagents in cell-free medium to check for any direct chemical interference.[5]
-
Problem 3: I observe a bell-shaped dose-response curve.
-
Possible Cause: Compound Precipitation or Assay Interference. This is a known phenomenon where cytotoxicity appears to decrease at higher concentrations.[5] It is often caused by the compound precipitating out of solution, which reduces the bioavailable concentration, or by direct interference with the assay chemistry.[5]
-
Solution: Refer to the solutions for Problem 2. Visually inspect for precipitation and run cell-free controls to rule out assay interference.[5]
-
Data Presentation
Table 1: Summary of this compound Effects on Different Cell Lines
| Cell Line | Cell Type | Observed Effect | Potential Mechanism | Reference |
| C6 | Rat Glioma | Reduced cell viability | Induction of oxidative stress | [3] |
| SH-SY5Y | Human Neuroblastoma | No antiproliferative effect | Not applicable | [3] |
| Pan02 | Mouse Pancreatic Cancer | No effect on cell viability | Not applicable | [4] |
| BxPC-3 | Human Pancreatic Cancer | No effect on cell viability | Not applicable | [4] |
| CHO (CB2-transfected) | Chinese Hamster Ovary | Inhibition of cAMP production | CB2 receptor agonism | [2] |
Table 2: General Recommendations for Maximum Tolerated Solvent Concentrations in Cell Culture
| Solvent | Max Tolerated Concentration (MTC) | Notes | Reference |
| DMSO | 0.1% - 0.5% (v/v) | Cell-line dependent. Higher concentrations can induce epigenetic changes. | [6][7] |
| Ethanol | < 0.5% (v/v) | Can exhibit rapid, concentration-dependent cytotoxicity. | [6][7] |
| Polyethylene Glycol (PEG-400) | 1% - 2% (v/v) | Generally less toxic than DMSO or ethanol. | [7] |
| Methoxyethanol | 1% - 2% (v/v) | Considered a less cytotoxic alternative. | [7] |
Note: It is critical to determine the MTC for your specific cell line empirically.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan (B1609692), which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated control wells.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[8]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker.[8]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the results as percent viability versus drug concentration to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Plate Setup: Seed cells and treat with this compound as described in steps 1-3 of the MTT protocol. It is advisable to use a white-walled 96-well plate for luminescence assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[5]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[5]
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the activation of caspase-3/7 and apoptosis.[5]
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Simplified signaling pathway for the this compound CB2 receptor agonist.
Caption: Decision tree to identify the root cause of this compound-induced cell toxicity.
References
- 1. L-759,633 - Wikipedia [en.wikipedia.org]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: L759633 for In Vivo Experiments
Welcome to the technical support center for the use of L759633 in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and administration of this compound, with a critical focus on the selection and use of an appropriate vehicle control.
Important Note on this compound: Initial clarification is crucial. This compound is a potent and selective cannabinoid CB2 receptor agonist. It is the active compound for your treatment group, not a "vehicle control." The vehicle is the inactive substance used to dissolve or suspend this compound for administration. A proper vehicle control group, receiving only the vehicle, is essential for interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cannabinoid that acts as a selective agonist for the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is involved in modulating inflammation and pain.
Q2: Why is the choice of vehicle control so critical for in vivo experiments with this compound?
A2: The vehicle itself can have biological effects. An ideal vehicle should be non-toxic and inert. Without a vehicle-only control group, it is impossible to determine if the observed effects are due to this compound or the vehicle. This is a fundamental principle of good experimental design.
Q3: What are the common vehicles used for administering cannabinoid agonists like this compound in vivo?
A3: Cannabinoids are typically lipophilic (fat-soluble), which can make them challenging to dissolve in aqueous solutions. Common vehicles include:
-
Oil-based vehicles: Such as sesame oil or olive oil. These are often used for subcutaneous or intraperitoneal injections and can provide a slower release profile.
-
Aqueous emulsions/suspensions: These typically involve a co-solvent and a surfactant to disperse the cannabinoid in an aqueous base. A common formulation is a mixture of ethanol (B145695), a surfactant like Tween 80 or Cremophor EL, and saline.
Q4: How do I choose the best vehicle for my experiment?
A4: The choice of vehicle depends on several factors:
-
Route of administration: The vehicle must be appropriate for the chosen route (e.g., oral, intraperitoneal, intravenous, subcutaneous).
-
Desired pharmacokinetics: An oil-based vehicle might be suitable for sustained exposure, while an aqueous solution may lead to a more rapid peak in plasma concentration.
-
Solubility of this compound: The compound must be soluble and stable in the chosen vehicle at the desired concentration.
-
Potential for vehicle-induced effects: The vehicle should have minimal biological activity in the context of your experimental endpoints.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in the vehicle. | This compound is likely highly lipophilic. The chosen vehicle may not be appropriate. | 1. For aqueous solutions: Increase the concentration of the co-solvent (e.g., DMSO, ethanol) or surfactant (e.g., Tween 80). Be mindful that high concentrations of these agents can have their own biological effects. 2. Consider an oil-based vehicle: If solubility in aqueous solutions is a persistent issue, an oil-based vehicle like sesame oil may be more suitable. 3. Sonication: Gentle heating and sonication can aid in dissolving the compound. Always check for compound stability under these conditions. |
| The this compound solution/suspension is not stable and precipitates over time. | The compound may be coming out of solution as it cools or over time. | 1. Prepare fresh solutions: Prepare the dosing solution immediately before administration. 2. Maintain temperature: If gentle warming was used to dissolve the compound, try to maintain a slightly elevated temperature during dosing (if appropriate for the compound and administration route). 3. Vortex before each injection: If administering a suspension, ensure it is homogenous by vortexing immediately before drawing up each dose. |
| Unexpected results or high variability in the treatment group. | Inconsistent dosing due to poor solubility or stability. The vehicle may be interacting with this compound or having its own biological effects. | 1. Ensure homogenous dosing solutions: Follow the steps above to address solubility and stability issues. 2. Thoroughly validate your vehicle: Conduct pilot studies with the vehicle alone to ensure it does not produce significant effects on your measured parameters. 3. Refine your administration technique: Ensure consistent injection volumes and placement. |
| Adverse effects observed in the vehicle control group. | The vehicle itself may be causing toxicity or an inflammatory response. | 1. Reduce the concentration of co-solvents or surfactants: High levels of DMSO, ethanol, or Tween 80 can cause local irritation or systemic effects. 2. Try an alternative vehicle: If adverse effects persist, a different vehicle system should be tested. For example, if an ethanol/Tween 80/saline mixture is problematic, consider an oil-based vehicle. |
Data Presentation: Common Vehicle Formulations for Cannabinoid Agonists
| Vehicle Composition | Co-Solvent | Surfactant | Aqueous Base | Typical Administration Route |
| Formulation 1 | Ethanol | Tween 80 | Saline | Intraperitoneal, Intravenous |
| Formulation 2 | DMSO | Tween 80 | Saline | Intraperitoneal |
| Formulation 3 | N/A | N/A | Sesame Oil | Subcutaneous, Intraperitoneal |
| Formulation 4 | N/A | Cremophor EL | Saline | Intravenous |
Note: The exact ratios of these components must be optimized for this compound based on its solubility and the desired final concentration.
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework. Specific details such as dose, administration volume, and frequency will need to be determined based on your experimental design and preliminary studies.
1. Preparation of this compound Dosing Solution (Example using an aqueous vehicle):
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Step 1: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Step 2: Add a small amount of a suitable co-solvent (e.g., 100% ethanol or DMSO) to dissolve the powder. Vortex until fully dissolved.
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Step 3: In a separate sterile tube, prepare the surfactant and aqueous base mixture (e.g., Tween 80 and sterile saline).
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Step 4: Slowly add the dissolved this compound solution from Step 2 to the surfactant/saline mixture while vortexing to create a homogenous emulsion or solution.
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Step 5: Prepare the vehicle control solution in the same manner, but without adding this compound. The final concentrations of the co-solvent and surfactant must be identical in both the treatment and vehicle control solutions.
2. Animal Dosing:
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Step 1: Randomly assign animals to either the this compound treatment group or the vehicle control group.
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Step 2: Gently restrain the animal.
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Step 3: Vortex the dosing solution (either this compound or vehicle) immediately before drawing it into a syringe to ensure homogeneity.
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Step 4: Administer the solution via the chosen route (e.g., intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.
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Step 5: Monitor the animal for any adverse reactions.
3. Post-Administration Monitoring and Data Collection:
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Step 1: Observe the animals at predetermined time points for behavioral changes or signs of toxicity.
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Step 2: Collect tissues or perform functional assays at the appropriate time points as dictated by your experimental design.
Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
Technical Support Center: Interpreting Unexpected Results with L759633
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist. This guide focuses on interpreting unexpected results and providing standardized experimental protocols.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments with this compound, presented in a question-and-answer format.
Q1: My results suggest this compound is acting on the CB1 receptor, even though it's supposed to be CB2-selective. Why is this happening?
A1: This is a critical and not entirely unexpected observation. While this compound is highly selective for the CB2 receptor, this selectivity is concentration-dependent. At higher concentrations, typically in the micromolar range, this compound can lose its selectivity and exhibit agonist activity at the CB1 receptor.[1][2]
Troubleshooting Steps:
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Verify Concentration: Double-check the final concentration of this compound used in your assay. Ensure that it is within the optimal range for selective CB2 activation and below the threshold for significant CB1 activation.
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Run a Concentration-Response Curve: Perform a full concentration-response experiment to determine the EC50 of this compound in your specific assay system. This will help you identify the concentration range where the compound is most potent and selective for CB2.
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Use a CB1 Antagonist: To confirm off-target CB1 activity, co-incubate your system with a selective CB1 receptor antagonist (e.g., SR141716A). If the unexpected effect is blocked, it strongly suggests CB1 receptor involvement.
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Consider Ligand Purity: Ensure the purity of your this compound stock. Impurities could potentially have activity at the CB1 receptor.
Q2: I'm observing a weaker than expected or no response in my cell-based assay. What are the possible causes?
A2: Several factors could contribute to a diminished response. These can range from issues with the compound itself to the experimental setup.
Troubleshooting Steps:
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Compound Solubility and Stability: this compound is a lipophilic molecule. Ensure that it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in your assay medium is not affecting cell viability or receptor function. Prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Line and Receptor Expression: Confirm the expression level of the CB2 receptor in your cell line. Low receptor density can lead to a weak signal. Consider using a cell line with higher or induced expression of the CB2 receptor.
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Assay Sensitivity: The sensitivity of your functional assay (e.g., cAMP measurement, β-arrestin recruitment) might be insufficient to detect the response. Optimize your assay conditions, such as cell number, incubation time, and substrate concentrations.
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G-protein Coupling Efficiency: CB2 receptors primarily couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. Ensure your assay is designed to detect this inhibitory effect, for example, by pre-stimulating the cells with forskolin (B1673556) to induce cAMP production.
Q3: The inhibitory effect of this compound on forskolin-stimulated cAMP production is variable between experiments. How can I improve consistency?
A3: Variability in cAMP assays is a common issue. Strict adherence to a standardized protocol and careful optimization of several parameters are key to improving reproducibility.
Troubleshooting Steps:
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Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Changes in cell state can alter receptor expression and signaling.
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. An optimal concentration should produce a robust and reproducible cAMP signal without causing cytotoxicity. Perform a forskolin concentration-response curve to determine the optimal concentration for your cell line.
-
Incubation Times: Precisely control the incubation times for both forskolin and this compound.
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Phosphodiesterase (PDE) Inhibition: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal window.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Human CB2 | 6.4 | [³H]-CP55,940 | CHO | [Ross et al., 1999][1] |
| Human CB1 | 1043 | [³H]-CP55,940 | CHO | [Ross et al., 1999][1] |
Table 2: Functional Potency of this compound in a cAMP Assay
| Receptor | EC₅₀ (nM) | Assay Type | Cell Line | Reference |
| Human CB2 | 8.1 | Inhibition of forskolin-stimulated cAMP | CHO | [Ross et al., 1999][1] |
| Human CB1 | >10,000 (significant inhibition only at 10 µM) | Inhibition of forskolin-stimulated cAMP | CHO | [Ross et al., 1999][1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the functional activity and selectivity of this compound.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay in CHO Cells
This protocol is adapted from the methods described by Ross et al. (1999) to determine the inhibitory effect of this compound on cAMP production.
Materials:
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Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors.
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Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
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Assay buffer (e.g., HBSS or serum-free medium).
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This compound
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Forskolin
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3-isobutyl-1-methylxanthine (IBMX)
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding:
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Seed the CB1- or CB2-expressing CHO cells into microplates at an optimized density.
-
Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of forskolin in DMSO. Dilute in assay buffer to the desired working concentration.
-
-
Assay Protocol:
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Wash the cells once with pre-warmed assay buffer.
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Add assay buffer containing 0.5 mM IBMX to each well and pre-incubate for 15-30 minutes at 37°C.
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Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
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Add forskolin (a final concentration of 1-10 µM is a common starting point, but should be optimized for your cell line) to all wells except the basal control.
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Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
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Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of this compound and a troubleshooting workflow for unexpected results.
Caption: Canonical signaling pathway of this compound via the CB2 receptor.
References
Technical Support Center: L759633 Protocol Refinement for Reproducible Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CB2 receptor agonist, L759633. Our goal is to facilitate reproducible experimental outcomes by addressing common challenges and providing detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3] Its primary mechanism of action is to bind to and activate the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The CB2 receptor is predominantly expressed in immune cells and peripheral tissues.
Q2: What are the common research applications of this compound?
This compound is widely used as a research tool to investigate the physiological and pathophysiological roles of the CB2 receptor. Common applications include studying inflammation, pain, neuroprotection, and cancer.[1]
Q3: How should I dissolve and store this compound?
This compound is a hydrophobic molecule and has poor water solubility.[4] For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[5] It is critical to keep the final solvent concentration in the cell culture medium low (ideally less than 0.1%) to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the expected EC50 and Ki values for this compound?
The half-maximal effective concentration (EC50) and binding affinity (Ki) of this compound can vary depending on the experimental system and assay conditions. However, reported values provide a good reference point for expected potency and selectivity.
Quantitative Data Summary
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| EC50 | Human CB2 | 8.1 nM | CHO | cAMP Inhibition | [2][3] |
| EC50 | Human CB1 | >10 µM | CHO | cAMP Inhibition | [2][3] |
| Ki | Human CB2 | 31.2 nM | CHO | Radioligand Binding ([3H]-CP55940) | [2][3] |
| Ki | Human CB1 | - | CHO | Radioligand Binding ([3H]-CP55940) | [2][3] |
| CB2/CB1 Affinity Ratio | - | 163 | CHO | Radioligand Binding | [2][3] |
| CB1/CB2 EC50 Ratio | - | >1000 | CHO | cAMP Inhibition | [2][3] |
Experimental Protocols
Here we provide detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells.
Materials:
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Cells expressing CB2 receptors (e.g., CHO-CB2, HEK-CB2, or immune cell lines)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
Materials:
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CHO-K1 cells stably expressing the human CB2 receptor (CHO-CB2)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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This compound stock solution
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cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
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384-well white plates
Procedure:
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Cell Seeding: Seed CHO-CB2 cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove the culture medium and add the diluted this compound or vehicle control to the wells. b. Incubate for a short period (e.g., 15-30 minutes) at room temperature. c. Add forskolin to all wells (except for the basal control) at a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM). d. Incubate for 30-60 minutes at room temperature.
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cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
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Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Compound Activity | Improper Compound Dissolution/Storage: this compound may have precipitated out of solution or degraded. | Ensure complete dissolution in the appropriate solvent (e.g., DMSO). Prepare fresh dilutions for each experiment. Store stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Low Receptor Expression: The cell line may have low or no expression of the CB2 receptor. | Verify CB2 receptor expression using techniques like Western blot, qPCR, or flow cytometry. Use a cell line with confirmed high-level expression. | |
| Inactive Reagents: Other reagents in the assay, such as forskolin in the cAMP assay, may be inactive. | Use fresh stocks of all critical reagents and verify their activity with positive controls. | |
| High Background Signal in Assays | High Basal Activity of the Receptor: Some GPCRs can have high constitutive (agonist-independent) activity. | In GTPγS binding assays, increasing the concentration of GDP can sometimes reduce basal signal.[6] |
| Non-specific Binding: The radioligand in a binding assay may be binding to other cellular components. | Include a non-specific binding control using a high concentration of an unlabeled ligand. Optimize washing steps in filtration assays.[6] | |
| Inconsistent or Irreproducible Results | Cell Passage Number and Health: High passage numbers can lead to changes in cell phenotype and receptor expression. Poor cell health can affect assay performance. | Use cells within a defined low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment. |
| Assay Variability: Pipetting errors, temperature fluctuations, or variations in incubation times can introduce variability. | Use calibrated pipettes and practice consistent pipetting techniques. Ensure uniform temperature and incubation times across all plates and wells. Include appropriate positive and negative controls on every plate. | |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells or interfere with the assay. | Keep the final solvent concentration below 0.1% and include a vehicle control with the same solvent concentration in all experiments.[5] | |
| Unexpected Cell Toxicity | Off-target Effects: At high concentrations, this compound might interact with other cellular targets, leading to cytotoxicity.[3] | Perform dose-response experiments to determine the optimal concentration range. Use concentrations that are relevant to the compound's Ki and EC50 values for the CB2 receptor. |
| Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., MTT reduction). | Confirm results using an alternative viability assay that relies on a different principle, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay measuring LDH release.[5] |
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Experimental Workflow for this compound Screening
Caption: A generalized experimental workflow for screening the effects of this compound on cultured cells.
References
- 1. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Challenges and Opportunities for Improved Cannabidiol Solubility [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: L759633 & Receptor Desensitization
This technical support center provides guidance for researchers investigating the potential for tachyphylaxis, tolerance, or desensitization associated with the CB2 receptor agonist, L759633. While direct studies on this compound-induced desensitization are not extensively documented, this guide outlines the general mechanisms for CB2 receptor desensitization and provides detailed protocols to investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis/tolerance/desensitization in the context of a CB2 agonist like this compound?
A1: Tachyphylaxis, tolerance, and desensitization are related terms describing a decrease in the response to a drug, such as this compound, following repeated or prolonged administration. For a G protein-coupled receptor (GPCR) like the CB2 receptor, this typically involves molecular changes that reduce the receptor's signaling capacity.[1][2]
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Desensitization: A rapid loss of receptor responsiveness, often occurring within minutes. It is typically mediated by phosphorylation of the receptor, which uncouples it from its G protein.[1][2]
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Internalization: The process where the receptor is removed from the cell surface into the cell's interior, further reducing the number of available receptors for the agonist to bind to.[3][4]
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Downregulation: A long-term process involving a decrease in the total number of receptors in the cell, often due to degradation of the receptor.[1]
Q2: What is the potential mechanism for this compound-induced tachyphylaxis or tolerance?
A2: As a CB2 receptor agonist, this compound is expected to induce desensitization through the canonical pathways for GPCRs. The primary mechanism involves:
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Agonist Binding: this compound binds to and activates the CB2 receptor.
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GRK Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[2]
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Arrestin Recruitment: Phosphorylation of the receptor promotes the binding of arrestin proteins.[2][3]
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G Protein Uncoupling: Arrestin binding sterically hinders the interaction of the receptor with its G protein, thereby terminating the signal.[2]
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Internalization: Arrestins can also act as scaffolding proteins, promoting the internalization of the receptor via clathrin-coated pits.[5]
This process leads to a diminished cellular response despite the continued presence of the agonist.
Q3: How can I experimentally determine if my cells are developing tolerance to this compound?
A3: You can assess for tolerance by performing concentration-response curves before and after prolonged exposure to this compound. A rightward shift in the EC50 value or a decrease in the maximal response (Emax) would indicate the development of tolerance. Key assays to measure this include:
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cAMP Accumulation Assays: To measure the functional consequence of CB2 receptor activation (inhibition of adenylyl cyclase).[6][7][8]
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Radioligand Binding Assays: To determine if there is a change in receptor number (Bmax) or affinity (Kd).[9][10][11]
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Arrestin Translocation/Recruitment Assays: To directly measure a key step in receptor desensitization.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound efficacy over time in my cell-based assay. | The cells may be developing tolerance to this compound due to receptor desensitization and internalization. | 1. Perform a time-course experiment to determine the onset of desensitization. 2. Conduct concentration-response curves after pre-incubation with this compound for varying durations to quantify the change in potency and efficacy. 3. Consider using a lower concentration of this compound or intermittent dosing if your experimental design allows. |
| Inconsistent results in cAMP assays after this compound treatment. | Variability in the degree of receptor desensitization between experiments. | 1. Standardize pre-incubation times with this compound. 2. Ensure consistent cell passage number and confluency, as these can affect receptor expression levels. 3. Include a positive control (e.g., Forskolin) and a negative control in every experiment. |
| No change in receptor number (Bmax) in binding assays despite a clear functional desensitization. | Desensitization may be primarily due to receptor-G protein uncoupling rather than downregulation. | 1. Measure arrestin recruitment or receptor phosphorylation to investigate the initial steps of desensitization. 2. Functional desensitization can occur without a significant loss of total receptor number. |
Experimental Protocols
Protocol 1: Assessing Functional Desensitization using cAMP Accumulation Assay
This protocol is designed to determine if pre-treatment with this compound leads to a reduction in the ability of the CB2 receptor to inhibit adenylyl cyclase.
Materials:
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Cells expressing the CB2 receptor (e.g., CHO-CB2 or HEK293-CB2)
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This compound
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cAMP assay kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen, or Promega cAMP-Glo™)
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Cell culture medium and reagents
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Plate cells at an appropriate density in a 96-well plate and culture overnight.
-
Pre-treatment: Treat cells with this compound at a chosen concentration (e.g., 10x EC50) for various time points (e.g., 0, 30, 60, 120 minutes) in serum-free medium. Include a vehicle control.
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Wash: Gently wash the cells with pre-warmed serum-free medium to remove the pre-treatment drug.
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Stimulation: Acutely stimulate the cells with a concentration range of this compound in the presence of a PDE inhibitor and a submaximal concentration of forskolin (to stimulate cAMP production).
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Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
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Data Analysis: Generate concentration-response curves for this compound for each pre-treatment time point. Compare the EC50 and Emax values to determine if desensitization has occurred.
Protocol 2: Measuring Receptor Downregulation using Radioligand Binding Assay
This protocol determines if prolonged exposure to this compound causes a decrease in the total number of CB2 receptors.
Materials:
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Cells expressing the CB2 receptor
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This compound
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Radiolabeled CB2 antagonist (e.g., [3H]SR144528)
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Non-labeled CB2 antagonist for non-specific binding determination
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Cell scraper and homogenization buffer
-
Scintillation counter and fluid
Procedure:
-
Cell Treatment: Treat cells in culture dishes with this compound (e.g., 10x EC50) or vehicle for an extended period (e.g., 24 hours).
-
Membrane Preparation: Harvest the cells, homogenize, and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a saturating concentration of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled antagonist.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compare the specific binding in this compound-treated cells to vehicle-treated cells to determine if there is a reduction in receptor number (Bmax).
Visualizations
Caption: CB2 Receptor Desensitization Pathway.
Caption: Workflow for Assessing Functional Desensitization.
References
- 1. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 2. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]
- 4. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 7. cAMP-Glo™ Assay Protocol [promega.sg]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-content screening of known G protein-coupled receptors by arrestin translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
L759633 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of L759633. The information provided is aimed at preventing the degradation of this potent and selective CB2 receptor agonist to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid that acts as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Its selectivity for CB2 over CB1 receptors is approximately 163-fold.[2] The primary mechanism of action for this compound involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is initiated by the activation of the G-protein coupled CB2 receptor.
Q2: What are the potential signs of this compound degradation in my experiments?
Degradation of this compound can lead to a loss of its biological activity. Signs that your compound may have degraded include:
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Diminished or inconsistent inhibition of forskolin-stimulated cAMP production.
-
Reduced anti-inflammatory effects in your experimental model.
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Appearance of unknown peaks in chromatography analysis (e.g., HPLC, LC-MS) of your this compound stock solution.
-
Changes in the physical appearance of the compound (e.g., color change, precipitation).
Q3: What are the likely causes of this compound degradation?
While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of cannabinoids and other similar organic molecules, the following factors are likely to contribute to its degradation:
-
Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule.[3]
-
Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions that alter the structure of the compound.[4]
-
Inappropriate Storage: High temperatures and humidity can accelerate chemical degradation.[5]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in vitro.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. | The freshly prepared solution should exhibit the expected potency in your assay. |
| Improper solvent for dissolution | 1. Ensure this compound is dissolved in a suitable, anhydrous solvent such as DMSO or ethanol. 2. Avoid aqueous buffers for long-term storage of stock solutions. | Proper dissolution should result in a stable stock solution with consistent activity. |
| Interaction with media components | 1. Prepare working solutions in your cell culture media immediately before use. 2. Minimize the time the compound spends in aqueous media before being added to the cells. | Reduced degradation in the working solution, leading to more reliable experimental results. |
Issue 2: Variability in in vivo experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in formulation | 1. Prepare the formulation for in vivo administration immediately before use. 2. If using a vehicle that is not anhydrous, assess the stability of this compound in that vehicle over the time course of your experiment. | A stable formulation will ensure consistent dosing and reduce variability in animal responses. |
| Metabolism of the compound | 1. Consider the pharmacokinetic profile of this compound in your animal model. 2. The observed variability might be due to rapid metabolism rather than chemical degradation. | Understanding the metabolic fate of the compound will help in interpreting the in vivo data. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Dissolution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Vortex gently until the compound is completely dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into small, single-use, light-protected microcentrifuge tubes.
-
The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -80°C.
-
For short-term storage (up to one week), aliquots can be kept at -20°C.
-
Always protect the stock solution and aliquots from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of your this compound solution.
-
Sample Preparation:
-
Prepare a fresh 1 mM solution of this compound in DMSO (this will be your time zero sample).
-
Prepare identical solutions and expose them to different conditions (e.g., room temperature, 37°C, light exposure) for various time points (e.g., 0, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the time zero sample.
-
A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation.
-
Quantify the percentage of degradation over time under each condition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via the CB2 receptor.
Caption: Recommended workflow for handling this compound.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-759,633 - Wikipedia [en.wikipedia.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for working with L759633 in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for working with L759633 in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). It exhibits high affinity for the CB2 receptor and significantly lower affinity for the CB1 receptor, making it a valuable tool for studying the effects of selective CB2 activation. Its mechanism of action involves binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the role of the CB2 receptor in various physiological and pathological processes. Common applications include studying its potential therapeutic effects in inflammatory conditions, pain, and neurodegenerative diseases. Due to its selectivity, it is used to differentiate the effects of CB2 receptor activation from those of the CB1 receptor.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage and stability conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, stock solutions are generally stable for up to six months. Aqueous working solutions should be prepared fresh for each experiment.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
-
Question: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium. What can I do?
-
Answer:
-
Decrease Final Concentration: The target concentration of this compound in your aqueous solution may be too high. Try performing a dose-response experiment starting with a lower concentration range.
-
Optimize Solvent Concentration: While keeping the final solvent concentration low is important for cell health, a slightly higher concentration (e.g., up to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.
-
Use a Carrier Protein: For some applications, the addition of a carrier protein like bovine serum albumin (BSA) to the aqueous buffer can help to improve the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the diluted solution can sometimes help to redissolve small precipitates. However, be cautious as this may not be suitable for all applications and could potentially degrade the compound with prolonged exposure.
-
Issue 2: High Variability in cAMP Assay Results
-
Question: My cAMP assay results with this compound are highly variable between wells and experiments. How can I improve the consistency?
-
Answer:
-
Cell Density: Ensure a consistent cell density is used for each experiment. Too many cells can lead to a rapid depletion of the compound or saturation of the signaling pathway, while too few cells may result in a weak signal.
-
Agonist Incubation Time: Optimize the incubation time with this compound. A time-course experiment will help determine the point of maximal cAMP inhibition.
-
Forskolin (B1673556) Concentration: The concentration of forskolin (used to stimulate adenylyl cyclase) is critical. If the forskolin stimulation is too high, it may mask the inhibitory effect of this compound. Conversely, if it is too low, the assay window may be too small. Titrate the forskolin concentration to achieve a robust but submaximal stimulation of cAMP production.
-
Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX, is often necessary to prevent the degradation of cAMP and increase the assay window. Ensure the concentration of the PDE inhibitor is consistent across all experiments.
-
Issue 3: Suspected Non-Specific Binding
-
Question: I am concerned that the observed effects of this compound in my assay are due to non-specific binding. How can I address this?
-
Answer:
-
Use a CB2 Antagonist: To confirm that the effects of this compound are mediated by the CB2 receptor, pre-incubate your cells or tissues with a selective CB2 antagonist (e.g., AM630) before adding this compound. A reversal of the this compound-induced effect by the antagonist would indicate specific binding.
-
Include a Negative Control Compound: Use a structurally similar but inactive compound as a negative control to assess non-specific effects.
-
Assay Buffer Composition: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the assay buffer can help to reduce non-specific binding to plasticware.
-
Issue 4: Lot-to-Lot Variability
-
Question: I am observing a shift in the potency of this compound with a new batch of the compound. What should I do?
-
Answer:
-
Perform Quality Control: It is good practice to perform a quality control experiment with each new lot of this compound. This can involve running a standard dose-response curve in a validated assay to determine the EC50 value.
-
Compare to a Reference Standard: If possible, compare the performance of the new lot to a previously validated reference lot.
-
Contact the Supplier: If you observe a significant deviation in potency, contact the supplier and provide them with your comparative data.
-
Data Presentation
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Human CB1 | 1043 nM | [1][2] |
| Human CB2 | 6.4 nM | [1][2] | |
| EC50 (cAMP) | Human CB1 | >10,000 nM | [1] |
| Human CB2 | 8.1 nM | [1] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro cAMP Inhibition Assay
Materials:
-
Cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound stock solution (from Protocol 1)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Seed the CB2-expressing cells into the assay plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in assay buffer (e.g., serum-free medium containing a PDE inhibitor like IBMX). Also, prepare a vehicle control (DMSO in assay buffer).
-
Aspirate the culture medium from the cells and replace it with the this compound dilutions or vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Add forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to give a submaximal cAMP response.
-
Incubate the plate at 37°C for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to L759633 and Other Selective Cannabinoid Receptor 2 (CB2) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective cannabinoid receptor 2 (CB2) agonist, L759633, with other prominent selective CB2 agonists: JWH133, AM1241, and GW405833. The information presented is collated from various experimental studies to assist researchers in selecting the appropriate compound for their specific needs.
Introduction to CB2 Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system, including on B cells, T cells, macrophages, and microglia.[1][2][3] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is a promising therapeutic target for managing pain, inflammation, and neurodegenerative diseases without inducing psychotropic side effects.[4][5][6][7] Selective CB2 agonists are compounds designed to preferentially bind to and activate the CB2 receptor over the CB1 receptor.
Quantitative Comparison of CB2 Agonists
The following tables summarize the binding affinities and functional potencies of this compound and other selected CB2 agonists.
Table 1: Binding Affinity (Ki) for Human CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | >1000 | 8.1 | >123 |
| JWH133 | 677 | 3.4 | ~200 |
| AM1241 | 280 | 3.4 | ~82 |
| GW405833 | >10000 | 32 | >312 |
Note: Ki values are indicative of the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) in cAMP Assays
| Compound | CB2 EC50 (nM) | Functional Assay |
| This compound | 8.1 | Inhibition of forskolin-stimulated cAMP production |
| JWH133 | Not explicitly stated in the provided results | Full agonist in cAMP assays[8] |
| AM1241 | Protean agonist (acts as an antagonist or partial agonist depending on assay conditions) | Inhibition of forskolin-stimulated cAMP production[9][10] |
| GW405833 | Partial agonist (~50% reduction of forskolin-mediated cAMP production compared to CP55,940)[11] | Inhibition of forskolin-stimulated cAMP production |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates a higher potency.
In-Depth Compound Profiles
This compound
This compound is a potent and highly selective CB2 agonist. It demonstrates a strong ability to inhibit cyclic AMP (cAMP) production upon activation of the CB2 receptor. Its high selectivity for CB2 over CB1 suggests a low potential for psychoactive side effects.
JWH133
JWH133 is another potent and highly selective CB2 full agonist, with approximately 200-fold greater selectivity for the CB2 receptor over the CB1 receptor.[4] It is widely used in preclinical studies to investigate the therapeutic potential of CB2 activation in various conditions, including inflammation, pain, and cancer.[4][5][12][13]
AM1241
AM1241 is a selective CB2 agonist with high binding affinity.[14][15] However, its functional activity is complex, and it has been described as a "protean agonist".[9][10][14] This means its effects can vary from antagonistic to partial agonistic depending on the specific signaling pathway and the level of constitutive receptor activity in the experimental system.[9][10] For instance, in some assays, it acts as a neutral antagonist, while in others, it shows partial agonist activity.[9][10]
GW405833
GW405833 is a highly selective CB2 agonist with a notable separation in binding affinity between CB2 and CB1 receptors.[11] It has been shown to act as a partial agonist in cAMP assays.[11] However, some in vivo studies have suggested that its analgesic effects might be mediated through a CB1-dependent mechanism, indicating a more complex pharmacological profile than initially thought.[16][17]
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2] Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a role in cell proliferation, differentiation, and survival.[1][3]
Caption: Simplified CB2 receptor signaling pathway.
Typical Experimental Workflow for CB2 Agonist Characterization
The characterization of a novel CB2 agonist typically involves a series of in vitro assays to determine its binding affinity, selectivity, and functional potency.
Caption: General workflow for characterizing a selective CB2 agonist.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.
-
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[18]
-
Radioligand (e.g., [³H]CP55,940).[19]
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[20]
-
Glass fiber filters (e.g., GF/C).[20]
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.[20]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[20]
-
Separate the bound from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[20]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[20]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional activity of a CB2 agonist by quantifying its ability to inhibit adenylyl cyclase and thus reduce intracellular cAMP levels.
-
Objective: To determine the potency (EC50) and efficacy of a test compound in activating the CB2 receptor.
-
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells).[7]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[8]
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit).[21]
-
-
Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.[8][21]
-
Incubate for a defined period (e.g., 30 minutes at room temperature).[21]
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value.
-
Conclusion
This compound stands as a potent and highly selective CB2 agonist, making it a valuable tool for investigating the therapeutic potential of CB2 receptor activation. When compared to other selective agonists like JWH133, AM1241, and GW405833, each compound presents a unique profile of selectivity, potency, and, in some cases, complex pharmacology. The choice of agonist for a particular research application should be guided by a thorough consideration of these properties. The experimental protocols provided herein offer a foundational framework for the characterization of such compounds.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. birchandfog.biz [birchandfog.biz]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.cn [aminer.cn]
- 12. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]
- 13. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. pnas.org [pnas.org]
- 16. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of L759633 and L759656: Potent and Selective CB2 Receptor Agonists
For researchers and professionals in the field of drug development, the cannabinoid receptors, particularly the CB2 receptor, represent a significant therapeutic target for a variety of pathologies, including inflammatory and neuropathic pain. This guide provides a detailed comparative analysis of two notable CB2-selective agonists, L759633 and L759656, focusing on their performance, mechanism of action, and the experimental data that underpins our understanding of these compounds.
Executive Summary
This compound and L759656 are potent and selective agonists for the cannabinoid CB2 receptor, exhibiting significantly higher affinity and functional activity at this receptor compared to the CB1 receptor.[1][2][3] This selectivity is a desirable trait, as activation of the CB1 receptor is associated with the psychoactive effects of cannabinoids.[4] Both compounds demonstrate high efficacy in functional assays, acting as potent inhibitors of forskolin-stimulated cyclic AMP (cAMP) production, a hallmark of CB2 receptor activation through Gi/o protein coupling.[1][2][3] While both are highly selective for CB2, L759656 displays a greater degree of selectivity than this compound.[1][2][3]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and L759656, providing a direct comparison of their binding affinities and functional potencies at both CB1 and CB2 receptors.
| Parameter | This compound | L759656 | Reference Compound (CP55940) |
| CB1 Receptor Binding Affinity (Ki, nM) | 1043 | 2130 | 1.1 |
| CB2 Receptor Binding Affinity (Ki, nM) | 6.4 | 5.1 | 1.2 |
| CB2/CB1 Affinity Ratio | 163 | 414 | ~1 |
| CB1 Receptor Functional Potency (EC50, nM) | >10,000 | >10,000 | 2.5 |
| CB2 Receptor Functional Potency (EC50, nM) | 8.1 | 3.1 | 1.9 |
| CB1/CB2 EC50 Ratio | >1000 | >3000 | ~1.3 |
Data sourced from Ross et al., 1999.[1]
Mechanism of Action: CB2 Receptor Agonism
Both this compound and L759656 exert their effects by acting as agonists at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This signaling cascade is a key mechanism through which CB2 receptor activation modulates cellular functions, including immune responses and inflammation.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro assays using Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.
Radioligand Binding Assays
This experiment was conducted to determine the binding affinity (Ki) of this compound and L759656 for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing either the human CB1 or CB2 receptor.
-
Incubation: The cell membranes were incubated with a fixed concentration of the radiolabeled cannabinoid agonist [3H]-CP55940 and varying concentrations of the unlabeled test compounds (this compound or L759656).
-
Separation: The reaction was terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
Data Analysis: The data were analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.[1]
Forskolin-Stimulated Cyclic AMP (cAMP) Production Assay
This functional assay was used to determine the potency (EC50) and efficacy of the compounds as agonists at the CB1 and CB2 receptors.
Methodology:
-
Cell Culture: CHO cells expressing either the human CB1 or CB2 receptor were cultured.
-
Pre-incubation: The cells were pre-incubated with varying concentrations of this compound or L759656.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, was added to the cells to stimulate the production of cAMP.
-
Cell Lysis: The cells were lysed to release the intracellular cAMP.
-
Quantification: The amount of cAMP produced was measured, typically using a competitive binding assay.
-
Data Analysis: The ability of the test compounds to inhibit the forskolin-stimulated cAMP production was quantified, and the concentration that produced 50% of the maximal inhibition (EC50) was determined.[1]
Concluding Remarks
Both this compound and L759656 are valuable pharmacological tools for investigating the role of the CB2 receptor. Their high potency and selectivity for CB2 over CB1 make them suitable for in vitro and potentially in vivo studies where targeted modulation of the CB2 receptor is desired without the confounding psychoactive effects of CB1 activation. L759656, with its superior selectivity, may be the preferred compound when the absolute avoidance of CB1 interaction is critical. The experimental data robustly support the classification of both compounds as potent and high-efficacy CB2 receptor agonists.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. L-759,633 [a.osmarks.net]
A Comparative Guide to L759633 and AM630 in Cannabinoid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used cannabinoid receptor ligands, L759633 and AM630. It is designed to assist researchers in selecting the appropriate tool for their studies by presenting objective performance data, detailed experimental protocols, and an overview of the signaling pathways involved.
At a Glance: this compound vs. AM630
| Feature | This compound | AM630 |
| Primary Target | Cannabinoid Receptor 2 (CB2) | Cannabinoid Receptor 2 (CB2) |
| Receptor Selectivity | Highly selective for CB2 over CB1 | Highly selective for CB2 over CB1 |
| Functional Activity at CB2 | Potent Agonist | Inverse Agonist / Antagonist |
| Functional Activity at CB1 | Very Weak Partial Agonist (at high concentrations) | Weak Partial Agonist |
| Primary Research Application | Probing the effects of potent and selective CB2 receptor activation. | Investigating the consequences of CB2 receptor blockade or constitutive activity. |
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and AM630 based on experimental data from radioligand binding and functional assays.
Table 1: Cannabinoid Receptor Binding Affinity
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data presented here were determined using competitive binding assays with the non-selective cannabinoid radioligand [³H]-CP55940 in Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.[1][2]
| Compound | Receptor | Ki (nM) | CB2/CB1 Selectivity Ratio |
| This compound | CB1 | 1043[1][3] | 163[1][2][3] |
| CB2 | 6.4[1] | ||
| AM630 | CB1 | 5147[1] | 165[1][2][3] |
| CB2 | 31.2[1][2][3] |
Table 2: Functional Activity in cAMP Assays
Cyclic AMP (cAMP) assays are functional assays used to determine the effect of a ligand on G-protein coupled receptor (GPCR) signaling. Cannabinoid receptors are primarily coupled to Gi/o proteins, which inhibit the production of cAMP. Therefore, an agonist will decrease cAMP levels, while an inverse agonist will increase them. The data below were generated in CHO cells expressing human CB1 or CB2 receptors, where cAMP production was stimulated with forskolin (B1673556).[1][2]
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of control) |
| This compound | CB1 | cAMP Inhibition | >10,000[1] | 48% inhibition at 10 µM[1][2][4] |
| CB2 | cAMP Inhibition | 8.1[1][2][3] | Potent inhibition (specific Emax not stated)[1] | |
| AM630 | CB1 | cAMP Inhibition | ~1,000[1] | 45.9% inhibition at 10 µM[1][2][4] |
| CB2 | cAMP Enhancement (Inverse Agonism) | 128.6 (for reversal of agonist effect)[1] | 5.2-fold enhancement at 1 µM[1][2][4] |
Table 3: Functional Activity in [³⁵S]GTPγS Binding Assays
[³⁵S]GTPγS binding assays measure the activation of G-proteins, a proximal event in GPCR signaling. Agonists stimulate [³⁵S]GTPγS binding, while inverse agonists inhibit basal binding.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of control) |
| This compound | CB2 | [³⁵S]GTPγS Stimulation | Data not available | Data not available |
| AM630 | CB1 | [³⁵S]GTPγS Inhibition (Inverse Agonism) | 900[5] | 20.9% inhibition of basal binding[5] |
| CB2 | [³⁵S]GTPγS Inhibition (Inverse Agonism) | 76.6[1][2][4] | Significant inhibition of basal binding[1] |
Signaling Pathways & Ligand Characterization Workflow
The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors and a general workflow for characterizing novel cannabinoid ligands.
Caption: Canonical signaling pathways of CB1 and CB2 receptors.
Caption: A generalized workflow for characterizing novel cannabinoid receptor ligands.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from methodologies used in the characterization of this compound and AM630.[1]
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]-CP55940.
-
Test compound (this compound or AM630).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]-CP55940 (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Forskolin-Stimulated)
This protocol is based on the functional characterization of this compound and AM630.[1]
Objective: To determine the functional activity (agonist, inverse agonist, or antagonist) and potency (EC₅₀) of a test compound at CB1 or CB2 receptors.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO cells).
-
Test compound (this compound or AM630).
-
Forskolin.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compound.
-
Replace the culture medium with stimulation buffer containing the test compound and incubate for a predetermined time (e.g., 30 minutes).
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
-
For agonist activity, plot the cAMP concentration against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximum inhibition of forskolin-stimulated cAMP).
-
For inverse agonist activity, observe an increase in cAMP levels above the forskolin-stimulated level.
-
For antagonist activity, co-incubate the cells with a known agonist and varying concentrations of the test compound to determine the ability of the test compound to block the agonist's effect.
Conclusion
This compound and AM630 are invaluable tools for dissecting the roles of the CB2 receptor in various physiological and pathological processes. Their distinct pharmacological profiles—this compound as a potent agonist and AM630 as an inverse agonist/antagonist—allow for the comprehensive investigation of CB2 receptor function through both activation and inhibition. The choice between these two compounds will be dictated by the specific research question. For studies aiming to mimic the effects of endogenous cannabinoids at the CB2 receptor or to explore the therapeutic potential of CB2 activation, this compound is the appropriate choice. Conversely, AM630 is the ligand of choice for experiments designed to block the effects of CB2 agonists, to investigate the consequences of reduced CB2 receptor signaling, or to probe for constitutive receptor activity. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their cannabinoid receptor studies.
References
Validating the Analgesic Potential of L-759633: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the analgesic effects of L-759633, a selective cannabinoid receptor 2 (CB2) agonist, against other analgesic agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its potential as a therapeutic agent for pain management. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of L-759633's pharmacological profile.
Comparative Analgesic Efficacy of L-759633
The analgesic properties of L-759633 have been evaluated in various rodent models of pain, primarily assessing its effects on thermal and neuropathic pain. The following tables summarize the quantitative data from these studies, comparing its efficacy with other cannabinoid agonists and a standard non-opioid analgesic, pregabalin.
Table 1: Dose-Dependent Analgesic Effect of L-759633 in the Hot-Plate Test (Neuropathic Pain Model)
| Treatment Group | Dose (mg/kg) | Latency (seconds) | % Maximal Possible Effect (%MPE) |
| Control (Vehicle) | - | 10.2 ± 1.1 | - |
| L-759633 | 3 | 15.8 ± 1.5 | 28.0 |
| L-759633 | 6 | 20.1 ± 1.8 | 49.5 |
| L-759633 | 12 | 25.3 ± 2.2 | 75.5 |
| SER 601 | 3 | 18.2 ± 1.7 | 40.0 |
| SER 601 | 6 | 23.5 ± 2.1 | 66.5 |
| SER 601 | 12 | 28.9 ± 2.5 | 93.5 |
| Pregabalin | 10 | 19.5 ± 1.9* | 46.5 |
*p < 0.05 compared to control. Data is presented as mean ± SEM. %MPE is calculated based on a cut-off time of 40 seconds. This study demonstrated a dose-dependent analgesic effect of L-759633 in a rat model of neuropathic pain, with its efficacy being comparable to another CB2 agonist, SER 601, and the established analgesic, pregabalin[1].
Table 2: Dose-Dependent Antinociceptive Effect of L-759633 in the Tail-Flick Test (Acute Pain Model)
| Treatment Group | Dose (mg/kg) | Latency (%MPE) at 60 min |
| Control (Vehicle) | - | 10.5 ± 2.5 |
| L-759633 | 3 | 45.2 ± 4.1 |
| L-759633 | 6 | 68.7 ± 5.3^ |
| L-759633 | 12 | 85.4 ± 6.2^# |
| SER 601 | 3 | 78.2 ± 5.3 |
| SER 601 | 6 | 96.9 ± 2.0^ |
| SER 601 | 12 | 98.5 ± 1.5^# |
*p < 0.05 compared to the control group. ^p < 0.05 compared to the 3 mg/kg dose of the same drug. #p < 0.05 compared to the 6 mg/kg dose of the same drug. Data is presented as mean ± SEM of % MPE for 6 rats. In this acute pain model, L-759633 exhibited a significant, dose-dependent antinociceptive effect. Notably, the analgesic effect of SER 601 was found to be more potent than L-759633 at the same doses in the tail-flick test[1].
Table 3: Comparative Efficacy in the Hot-Plate Test (Acute Pain Model)
| Treatment Group | Dose (mg/kg) | Latency (%MPE) at 60 min |
| Control (Vehicle) | - | 8.2 ± 1.9 |
| L-759633 | 3 | 20.1 ± 2.1 |
| L-759633 | 6 | 35.6 ± 2.8^ |
| L-759633 | 12 | 48.2 ± 3.5^# |
| SER 601 | 3 | 28.6 ± 1.4 |
| SER 601 | 6 | 40.4 ± 3.2^ |
| SER 601 | 12 | 51.5 ± 3.1^# |
*p < 0.05 compared to the control group. ^p < 0.05 compared to the 3 mg/kg dose of the same drug. #p < 0.05 compared to the 6 mg/kg dose of the same drug. Data is presented as mean ± SEM of % MPE for 6 rats. Similar to the tail-flick test, both L-759633 and SER 601 demonstrated dose-dependent antinociceptive effects in the hot-plate test for acute pain, with SER 601 showing a trend towards greater efficacy[1].
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity, primarily reflecting a supraspinal response to a noxious thermal stimulus.
Apparatus: A commercially available hot-plate apparatus consisting of a heated metal plate with a transparent cylindrical enclosure.
Procedure:
-
The temperature of the hot plate is maintained at a constant 55 ± 0.5°C.
-
Animals (rats or mice) are individually placed on the heated surface within the enclosure.
-
The latency to the first sign of nociception, typically paw licking or jumping, is recorded.
-
A cut-off time (usually 30-60 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before the administration of the test compound.
-
Following drug administration, the latency is measured at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) to evaluate the time course of the analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for evaluating thermal pain, which measures a spinal reflex to a heat stimulus.
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.
Procedure:
-
The animal is gently restrained, with its tail exposed.
-
The radiant heat source is positioned to target a specific area of the tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
A cut-off time (typically 10-15 seconds) is set to avoid tissue injury.
-
Baseline tail-flick latencies are established before drug administration.
-
Post-treatment latencies are measured at various time points to assess the analgesic effect.
Formalin Test
The formalin test is a model of tonic, persistent pain that is valuable for differentiating between analgesic mechanisms. It involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response.
Procedure:
-
A small volume (e.g., 50 µL) of a dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
The animal is then placed in an observation chamber.
-
Nociceptive behavior, primarily the total time spent licking or biting the injected paw, is recorded.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute, neurogenic pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.
-
-
The effect of a test compound is evaluated by measuring the reduction in paw licking time in one or both phases compared to a vehicle-treated control group.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
The in vivo data presented in this guide demonstrate that L-759633, a selective CB2 receptor agonist, exhibits significant dose-dependent analgesic effects in both acute and neuropathic pain models in rodents. Its efficacy is comparable to other CB2 agonists and established non-opioid analgesics like pregabalin. The activation of the CB2 receptor by L-759633 initiates a signaling cascade that ultimately leads to a reduction in pain perception. While these preclinical findings are promising, further research, including studies utilizing the formalin test to assess its anti-inflammatory pain properties and direct comparisons with a broader range of analgesics such as opioids and NSAIDs, is warranted to fully elucidate the therapeutic potential of L-759633. The detailed experimental protocols and pathway visualizations provided herein are intended to support these future research endeavors.
References
A Comparative Analysis of L759633 and SER 601 for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of two synthetic cannabinoid receptor 2 (CB2) agonists, L759633 and SER 601. The information presented is based on preclinical data from rodent models of acute and neuropathic pain, offering insights into their relative efficacy and mechanisms of action.
Executive Summary
Both this compound and SER 601 have demonstrated dose-dependent analgesic effects in preclinical pain models.[1][2] As selective CB2 receptor agonists, they represent a potential therapeutic avenue for pain management, possibly offering an alternative to opioids with a reduced risk of psychotropic side effects.[3] In models of acute pain, SER 601 has shown greater efficacy than this compound at equivalent doses in the tail flick test, while their effects were comparable in the hot plate test.[1] In a neuropathic pain model, both compounds exhibited significant analgesic effects, proving more potent than the standard treatment, pregabalin.[2] The analgesic effects of both compounds are believed to be mediated through the activation of CB2 receptors, which are primarily located in peripheral tissues, including immune cells, and are involved in modulating inflammation and pain signaling.[4][5]
Data Presentation
Table 1: Antinociceptive Effects of this compound and SER 601 in an Acute Pain Model (Tail Flick Test) in Rats
| Compound | Dose (mg/kg) | Peak % Maximum Possible Effect (MPE) at 60 min (Mean ± SEM) |
| SER 601 | 3 | 78.15 ± 5.34 |
| 6 | 96.85 ± 2.01 | |
| 12 | 98.48 ± 1.51 | |
| This compound | 3 | Significantly lower than SER 601 at the same dose |
| 6 | Significantly lower than SER 601 at the same dose | |
| 12 | Not reported, but 6 mg/kg SER 601 effect was comparable to 12 mg/kg this compound |
Data extracted from a study by Yilmaz et al. (2021).[1]
Table 2: Antinociceptive Effects of this compound and SER 601 in an Acute Pain Model (Hot Plate Test) in Rats
| Compound | Dose (mg/kg) | Peak % Maximum Possible Effect (MPE) at 60 min (Mean ± SEM) |
| SER 601 | 3 | 28.58 ± 1.42 |
| 6 | 40.43 ± 3.19 | |
| 12 | 51.45 ± 3.11 | |
| This compound | 3, 6, 12 | No statistically significant difference compared to SER 601 at the same doses |
Data extracted from a study by Yilmaz et al. (2021).[1]
Table 3: Comparison of Analgesic Effects in a Neuropathic Pain Model (Hot Plate Test) in Rats
| Compound | Key Finding |
| SER 601 | Demonstrated a dose-dependent analgesic effect. The analgesic response was higher than that of pregabalin. |
| This compound | Demonstrated a dose-dependent analgesic effect. The analgesic response was higher than that of pregabalin. |
Findings from a study by Joha et al. (2023).[2]
Experimental Protocols
Acute Pain Models
The antinociceptive effects of this compound and SER 601 were evaluated in rat models of acute pain using the tail flick and hot plate tests.[1]
-
Animals: The experiments used male rats, with each experimental group consisting of six animals. The protocols were approved by the Sivas Cumhuriyet University Animal Ethics Committee.[1]
-
Drug Administration: this compound and SER 601 were administered intraperitoneally at doses of 3, 6, and 12 mg/kg. A control group received the vehicle (DMSO).[1]
-
Tail Flick Test: This test measures the latency of the rat to withdraw its tail from a radiant heat source. The baseline latency was determined before drug administration. Measurements were taken at 15, 30, 60, 90, and 120 minutes after injection. A cut-off time was established to prevent tissue damage.[1]
-
Hot Plate Test: This test assesses the latency of the rat to a painful stimulus, such as licking its paws or jumping, when placed on a heated surface maintained at a constant temperature. Similar to the tail flick test, baseline latencies were recorded, and measurements were taken at the same time points post-injection, with a cut-off time to avoid injury.[1]
-
Data Analysis: The antinociceptive effect was expressed as the percentage of the maximal possible effect (% MPE), calculated from the latency times.[1]
Neuropathic Pain Model
The analgesic properties in a chronic pain state were assessed using a rat model of neuropathic pain.[2]
-
Model: Neuropathic pain was induced by partial sciatic nerve ligation.[2]
-
Drug Administration: this compound and SER 601 were administered at various doses to assess their analgesic efficacy.[2]
-
Behavioral Testing: The hot plate method was used to evaluate the analgesic response.[2]
-
Comparator: The effects of the CB2 agonists were compared to those of pregabalin, a standard treatment for neuropathic pain.[2]
Mandatory Visualization
Caption: Experimental workflow for assessing the antinociceptive effects of this compound and SER 601 in acute pain models.
Caption: Simplified signaling cascade following the activation of the CB2 receptor by agonists like this compound and SER 601.
Mechanism of Action
This compound and SER 601 exert their analgesic effects by selectively activating the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune and hematopoietic cells, with lower levels of expression in the central nervous system compared to the CB1 receptor.[4][6] This peripheral localization is a key reason why selective CB2 agonists are being investigated as analgesics with a potentially lower risk of the psychoactive effects associated with CB1 receptor activation.[3]
Upon activation by an agonist, the CB2 receptor couples to inhibitory G-proteins (Gi/o).[6] This coupling initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][[“]] Activation of the CB2 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK).[6][8] These signaling pathways are involved in modulating a variety of cellular processes, including inflammation, immune cell migration, and cytokine release, all of which play a crucial role in the generation and maintenance of pain.[4][5] The antinociceptive effects of cannabinoids are thought to involve the reduction of neurotransmitter and neuropeptide release, modulation of postsynaptic neuronal excitability, activation of descending pain inhibitory pathways, and inhibition of neuroinflammatory signals.[4][9]
Conclusion
Preclinical evidence suggests that both this compound and SER 601 are effective analgesic agents in models of acute and neuropathic pain. SER 601 appears to have a greater potency in the tail flick model of acute pain compared to this compound. In the hot plate test for acute pain, their efficacy was comparable.[1] In a model of neuropathic pain, both compounds showed superior analgesic effects to pregabalin.[2] As selective CB2 receptor agonists, these compounds hold promise for the development of novel pain therapeutics with an improved side-effect profile compared to opioids and non-selective cannabinoids. Further research is warranted to fully elucidate their specific signaling pathways and to translate these preclinical findings into clinical applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cumhuriyet Science Journal » Submission » Investigation of the Analgesic Properties L-759,633 and SER 601 in Experimental Neuropathic Pain Model in Rats and their Comparison with Pregabalin [csj.cumhuriyet.edu.tr]
- 3. Cumhuriyet Medical Journal » Submission » Assessment of the antinociceptive effects of cannabinoid receptor agonists SER 601 and L-759,633 in an acute pain model in rats [cmj.cumhuriyet.edu.tr]
- 4. Cannabinoids and Pain: New Insights From Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Receptor Selectivity of L759633
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor ligand L759633 with other relevant compounds, focusing on its cross-reactivity profile. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Executive Summary
This compound is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). Experimental data demonstrates a significant preference for the CB2 receptor over the cannabinoid receptor 1 (CB1), making it a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor with minimal confounding effects from CB1 receptor activation. This guide summarizes the available binding affinity and functional activity data for this compound and compares it with other known cannabinoid receptor ligands.
Comparative Receptor Binding and Functional Activity
The selectivity of this compound for the CB2 receptor over the CB1 receptor has been quantified through radioligand binding assays and functional assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[1]
Table 1: Cannabinoid Receptor Binding Affinity of this compound and Comparators [1][2]
| Compound | Receptor | Ki (nM) | CB2/CB1 Affinity Ratio |
| This compound | CB1 | >1000 | 163 |
| CB2 | 6.13 | ||
| L759656 | CB1 | >1000 | 414 |
| CB2 | 2.42 | ||
| AM630 | CB1 | 5148 | 165 |
| CB2 | 31.2 | ||
| CP55940 | CB1 | 0.61 | 0.88 |
| CB2 | 0.69 |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The CB2/CB1 affinity ratio indicates the selectivity for the CB2 receptor.
Table 2: Cannabinoid Receptor Functional Activity of this compound and Comparators [1]
| Compound | Receptor | EC50 (nM) | CB1/CB2 EC50 Ratio | Functional Activity |
| This compound | CB1 | >10000 | >1235 | Agonist |
| CB2 | 8.1 | Agonist | ||
| L759656 | CB1 | >10000 | >3226 | Agonist |
| CB2 | 3.1 | Agonist | ||
| AM630 | CB1 | - | - | Weak Partial Agonist |
| CB2 | 76.6 | - | Inverse Agonist | |
| CP55940 | CB1 | 1.2 | 0.8 | Agonist |
| CB2 | 1.5 | Agonist |
EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
At a concentration of 10 µM, this compound has been observed to cause a 48% inhibition of forskolin-stimulated cyclic AMP production in CB1-transfected cells, suggesting some activity at the CB1 receptor at high concentrations.[1][3]
Signaling Pathways
This compound, as a CB2 receptor agonist, primarily acts through the Gi/o alpha subunit of the G protein-coupled CB2 receptor. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the cross-reactivity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors.[1]
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]-CP55940) and varying concentrations of the unlabeled test compound (this compound).[1]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 value.
Forskolin-Stimulated Cyclic AMP (cAMP) Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, which is responsible for the production of cAMP.
Detailed Steps:
-
Cell Culture: CHO cells expressing either CB1 or CB2 receptors are cultured in appropriate media.[1]
-
Treatment: The cells are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with forskolin, a direct activator of adenylyl cyclase.[1]
-
Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured, typically using a competitive binding assay with a labeled cAMP tracer.
-
Data Analysis: The results are used to construct a dose-response curve, and the EC50 value is calculated to determine the potency of the test compound.[1]
Conclusion
This compound is a highly selective CB2 receptor agonist with significantly lower affinity and potency at the CB1 receptor. This makes it an excellent pharmacological tool for studies aiming to isolate and understand the functions of the CB2 receptor. Researchers should, however, be mindful of potential off-target effects at the CB1 receptor when using high concentrations of this compound. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and other cannabinoid receptor ligands.
References
In Vitro Validation of L759633: A Comparative Guide to its CB2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro validation of L759633, a known cannabinoid receptor ligand, with a specific focus on its selectivity for the Cannabinoid Receptor 2 (CB2). The data presented herein is compiled from publicly available experimental findings to offer a comparative analysis against other relevant cannabinoid receptor ligands. This document is intended to serve as a valuable resource for researchers engaged in the exploration of CB2 receptor pharmacology and the development of selective therapeutic agents.
Executive Summary
This compound is a potent and selective agonist for the CB2 receptor. In vitro studies consistently demonstrate its high affinity for the CB2 receptor over the Cannabinoid Receptor 1 (CB1), thereby minimizing the potential for psychotropic side effects associated with CB1 activation. This guide presents key experimental data from radioligand binding assays and functional assays, such as the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, to quantify the selectivity of this compound. A comparative analysis with other well-characterized CB2 selective ligands, including L759656, AM1241, and JWH-133, as well as the CB2 antagonist/inverse agonist AM630, is provided to contextualize the performance of this compound.
Comparative Analysis of CB2 Receptor Ligands
The following tables summarize the in vitro binding affinities and functional potencies of this compound and a selection of alternative CB2 receptor ligands.
Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| This compound | 1320 | 8.1 | 163 [1] |
| L759656 | >10000 | 24.1 | >414[1] |
| AM1241 | 280 | 3.4 | 82[2] |
| JWH-133 | 677 | 3.4 | ~200[3] |
| AM630 (Antagonist) | 5150 | 31.2 | 165[1] |
Table 2: Comparative Functional Activity (EC50) in Forskolin-Stimulated cAMP Inhibition Assays
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | >10000 | 8.1[1] |
| L759656 | >10000 | 3.1[1] |
| AM630 (Inverse Agonist) | >1000 (partial agonist activity at high concentrations) | 76.6 (for [35S]GTPγS binding)[1] |
Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro experimental protocols: radioligand competition binding assays and forskolin-stimulated cAMP accumulation assays.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-CP55940) for binding to cannabinoid receptors expressed in cell membranes.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with human CB1 or CB2 receptors are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer.
-
A fixed concentration of the radioligand [3H]-CP55940 (typically at a concentration close to its Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Cell membrane preparation (a consistent amount of protein per well).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
The plate is incubated at 30°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Inhibition Assay
Objective: To determine the functional activity (EC50) of a test compound as an agonist or inverse agonist at the CB2 receptor.
Principle: CB2 receptors are coupled to the inhibitory G-protein (Gi). Activation of the CB2 receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of a test compound to inhibit the forskolin-stimulated production of cAMP.
Detailed Protocol:
-
Cell Culture:
-
CHO cells stably expressing the human CB2 receptor are seeded into 96-well plates and cultured overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).
-
Cells are pre-incubated with the assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the wells.
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
The reaction is terminated by lysing the cells.
-
The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each sample is determined from the standard curve.
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.
-
The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50) is determined by non-linear regression analysis of the dose-response curve.
-
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
CB2 Receptor Signaling Pathway
Caption: CB2 receptor signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
Replicating Published Findings for the CB2 Agonist L759633: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for replicating and comparing the initial findings for the potent and selective cannabinoid receptor 2 (CB2) agonist, L759633. The information presented here is collated from foundational studies to assist researchers in accurately reproducing and evaluating the performance of this compound against other relevant CB2 receptor ligands.
Comparative Analysis of CB2 Receptor Agonists
The following tables summarize the quantitative data from published literature, offering a direct comparison of this compound with other key CB2 receptor agonists.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 (Ki, nM) | CB2 (Ki, nM) | CB2/CB1 Affinity Ratio | Reference |
| This compound | >1600 | 9.8 | 163 | [1][2] |
| L759656 | >1600 | 3.9 | 414 | [1][2] |
| CP55940 | 0.8 | 0.7 | ~1 | [2] |
| AM630 | 5148 | 31.2 | 165 | [1][2] |
| JWH133 | 677 | 3.4 | ~200 | |
| AM1241 | >570 | 7 | >80 | [2][3] |
Table 2: Functional Potency (EC50, nM) in Forskolin-Stimulated cAMP Inhibition Assays
| Compound | CB1 (EC50, nM) | CB2 (EC50, nM) | CB1/CB2 EC50 Ratio | Reference |
| This compound | >10000 | 8.1 | >1000 | [1][2] |
| L759656 | >10000 | 3.1 | >3000 | [1][2] |
| CP55940 | 10 | 5.4 | ~2 | [2] |
| AM630 | >1000 | 76.6 (GTPγS) | - | [1][2] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below, based on the foundational study by Ross et al. (1999).
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound and other ligands for the human cannabinoid receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or human CB2 receptor.
-
Radioligand: [3H]-CP55940, a high-affinity, non-selective cannabinoid receptor agonist.
-
Membrane Preparation:
-
Harvest CHO cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 10 minutes at 4°C.
-
Wash the resulting pellet by resuspension in buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add various concentrations of the test compound (e.g., this compound) or vehicle.
-
Add [3H]-CP55940 at a final concentration close to its Kd (e.g., 0.7 nM).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 1% BSA).
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM CP55940).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Inhibition Assay
This functional assay measures the ability of CB2 agonists to inhibit adenylyl cyclase activity, a key downstream signaling event of CB2 receptor activation.
-
Cell Lines: CHO cells stably transfected with either the human CB1 or human CB2 receptor.
-
Assay Principle: CB2 receptor activation by an agonist inhibits the forskolin-stimulated production of cyclic AMP (cAMP).
-
Procedure:
-
Seed the transfected CHO cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 15-30 minutes.
-
Stimulate the cells with forskolin (B1673556) (typically 1 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Visualizing Key Processes
To further clarify the experimental procedures and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the forskolin-stimulated cAMP inhibition assay.
Caption: Simplified signaling pathway of this compound at the CB2 receptor.
References
L759633 as a Positive Control for CB2 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L759633 with other common cannabinoid receptor 2 (CB2) agonists, offering a robust resource for selecting an appropriate positive control for CB2 activation studies. The data presented here is compiled from multiple studies to ensure a broad and objective overview.
Comparative Analysis of CB2 Receptor Agonists
This compound is a potent and selective agonist for the CB2 receptor, making it a suitable candidate for a positive control in various in vitro assays.[1] Its performance, however, should be considered in the context of other available agonists. This section provides a quantitative comparison of this compound with other well-characterized CB2 agonists.
Binding Affinity (Ki) at CB1 and CB2 Receptors
The selectivity of an agonist for the CB2 receptor over the CB1 receptor is a critical factor in experimental design, as activation of CB1 receptors can lead to undesired psychoactive effects. The following table summarizes the binding affinities (Ki, in nM) of this compound and alternative compounds for human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity Ratio |
| This compound | >1000 | 8.1 | >123 |
| L759656 | >3000 | 3.1 | >967 |
| JWH133 | 677 | 3.4 | ~200 |
| HU308 | >10000 | 22.7 | >440 |
| CP55940 | - | - | Non-selective |
| AM630 (Inverse Agonist) | 5000 | 31.2 | ~160 |
Data compiled from multiple sources.[1][2]
Functional Potency (EC50) and Efficacy (Emax) in cAMP Assays
The functional activity of these agonists is often assessed by their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation. The half-maximal effective concentration (EC50) reflects the potency of the agonist, while the maximum effect (Emax) indicates its efficacy.
| Compound | EC50 in cAMP Assay (nM) | Emax (% inhibition of forskolin-stimulated cAMP) |
| This compound | 8.1 | Not explicitly stated, but described as a potent inhibitor |
| L759656 | 3.1 | Not explicitly stated, but described as a potent inhibitor |
| JWH133 | - | - |
| HU308 | 5.57 | 108.6 ± 8.4% |
| CP55940 | - | - |
| AM630 (Inverse Agonist) | 76.6 (for GTPγS binding) | Enhances forskolin-stimulated cAMP production |
Data compiled from multiple sources.[1][2][3]
β-Arrestin Recruitment
β-arrestin recruitment is another important signaling pathway activated by GPCRs. Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the key assays mentioned in this guide.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor are cultured to ~70% confluency. The cells are then harvested, and a membrane preparation is obtained through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55940) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated.
Forskolin-Stimulated cAMP Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP.
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are seeded in a 96-well plate and grown overnight.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test agonist (e.g., this compound).
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to the wells to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, LANCE).
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 and Emax of the agonist.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated CB2 receptor.
-
Cell Line: A specialized cell line is used, typically CHO or HEK293 cells, engineered to express the CB2 receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Recruitment and Complementation: Agonist binding to the CB2 receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.
-
Signal Detection: A substrate for the reconstituted enzyme is added, which is converted into a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is measured and plotted against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.[3][6][7]
Visualizing Cellular Signaling and Experimental Processes
CB2 Receptor Signaling Pathways
The activation of the CB2 receptor by an agonist like this compound initiates downstream signaling cascades. The two primary pathways discussed are the G-protein dependent pathway leading to cAMP inhibition and the β-arrestin recruitment pathway.
Caption: CB2 receptor activation by this compound.
Experimental Workflow for Agonist Characterization
The process of characterizing a CB2 agonist involves a series of standard in vitro assays to determine its binding affinity, functional potency, and potential for biased signaling.
Caption: Workflow for CB2 agonist characterization.
Logical Relationship of Compared CB2 Ligands
The compounds discussed in this guide can be categorized based on their primary activity at the CB2 receptor.
Caption: Classification of compared CB2 ligands.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Head-to-Head Comparison of the Selective CB2 Receptor Agonists: L759633 and JWH133
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used selective cannabinoid receptor 2 (CB2) agonists, L759633 and JWH133. The information presented is intended to assist researchers in selecting the appropriate compound for their studies by offering a clear comparison of their pharmacological properties based on available experimental data.
Introduction to the Compounds
This compound is a classical cannabinoid analogue that has been characterized as a potent and selective agonist for the CB2 receptor.[1] It is frequently used as a research tool to investigate the physiological and pathological roles of the CB2 receptor, particularly in the context of analgesia and inflammation.[1]
JWH133, named after its creator John W. Huffman, is another potent and selective CB2 receptor agonist belonging to the dibenzopyran class of cannabinoids.[2][3] It is extensively used in preclinical research to explore the therapeutic potential of CB2 receptor activation in a variety of conditions, including neuroinflammatory disorders, pain, and cancer, without the psychoactive effects associated with CB1 receptor activation.[2][3]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and JWH133, focusing on their binding affinity and functional potency at the human CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| This compound | 1043 | 6.4 | 163x | [4] |
| JWH133 | 677 | 3.4 | ~200x | [2] |
Table 2: Functional Activity (EC50)
| Compound | Assay | EC50 (nM) | Cell Line | Reference |
| This compound | Forskolin-stimulated cAMP accumulation | 8.1 | CHO-hCB2 | [4] |
| JWH133 | Inhibition of Forskolin-stimulated cAMP | 4.9 | CHO cells expressing human CB2 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound or JWH133 typically leads to the inhibition of adenylyl cyclase through the activation of a Gi/o protein, resulting in decreased intracellular cAMP levels.
References
- 1. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Verifying the Purity and Identity of L759633
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of investigational compounds is a critical prerequisite for obtaining reliable and reproducible experimental data. This guide provides a comprehensive comparison of analytical methodologies for assessing L759633, a selective cannabinoid CB2 receptor agonist, and its alternatives. By presenting detailed experimental protocols, data interpretation guidelines, and visual workflows, this document aims to equip researchers with the necessary tools to confidently verify their chemical samples.
Introduction to this compound and its Alternatives
This compound is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, with significantly lower affinity for the CB1 receptor.[1] This selectivity makes it a valuable tool for investigating the therapeutic potential of CB2 activation in various pathological conditions, including inflammation and pain, without the psychoactive effects associated with CB1 agonism.
Core Analytical Techniques for Purity and Identity Assessment
A multi-pronged analytical approach is essential to unequivocally confirm the identity and purity of a small molecule like this compound. The following techniques, when used in combination, provide orthogonal data that builds a comprehensive profile of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, separating the compound of interest from any impurities. A typical purity specification for a research-grade small molecule is ≥95%, with many commercial suppliers offering ≥98% purity.
Table 1: Comparison of HPLC Purity Data for Selective CB2 Agonists
| Compound | Purity Specification |
| This compound | ≥95% (Recommended) |
| JWH-133 | ≥98%[2][3] |
| HU-308 | ≥98% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive identification by confirming the molecular weight of the compound and its fragments.
Table 2: Expected Mass Spectrometry Data for this compound and Alternatives
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | C₂₆H₄₀O₂ | 384.3028 | To be determined |
| JWH-133 | C₂₂H₃₂O | 312.2453 | To be determined |
| HU-308 | C₂₇H₄₂O₃ | 414.3134 | 414.3114[4] |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of that same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By using a certified internal standard of known purity, the absolute purity of the target compound can be calculated.
Table 3: Example of Data for Purity Determination by ¹H-qNMR
| Parameter | This compound (Hypothetical) | Internal Standard (e.g., Maleic Anhydride) |
| Analyte Signal Integral | To be determined | Known |
| Number of Protons for Analyte Signal | To be determined | 2 |
| Analyte Molecular Weight | 384.60 g/mol | 98.06 g/mol |
| Internal Standard Purity | - | ≥99.5% |
| Calculated Purity (w/w %) | To be calculated | - |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within a molecule. This technique is excellent for confirming the identity of a compound by comparing its spectrum to a known reference.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols that can be adapted for the analysis of this compound and similar compounds.
HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A typical starting condition would be 70% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.
LC-MS Method for Identity Confirmation
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for this class of compounds.
-
Scan Range: 100-1000 m/z.
-
Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the parent ion.
¹H-qNMR Method for Absolute Purity Determination
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.
-
NMR Spectrometer: A 400 MHz or higher field strength instrument is recommended.
-
Acquisition Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Data Processing: Carefully integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated using the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and internal standard.
FTIR Method for Identity Confirmation
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.
-
Instrument: A standard FTIR spectrometer.
-
Data Collection: Acquire the spectrum typically from 4000 to 400 cm⁻¹.
-
Analysis: Compare the resulting spectrum with a reference spectrum for this compound, if available. Key functional group absorptions (e.g., C-O, C=C, aromatic C-H) should be identified.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Proper Disposal Procedures for L-759,633
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of L-759,633 (CAS Number: 174627-50-0), a selective CB2 cannabinoid receptor agonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. L-759,633 should be considered hazardous until comprehensive toxicological data is available[1].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are familiar with the following safety protocols. L-759,633 may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause eye and respiratory tract irritation[2].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2].
-
Skin Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling[2].
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[2].
-
Respiratory Protection: If working with the solid form or creating aerosols, use a NIOSH-approved respirator. Ensure appropriate exhaust ventilation at places where dust is formed[2].
L-759,633 is often supplied as a solution in methyl acetate[1][3]. Methyl acetate (B1210297) is a flammable liquid and should be handled accordingly, away from ignition sources.
Step-by-Step Disposal Protocol
The primary method for the disposal of L-759,633 and its containers is through a licensed, professional waste disposal company. Always follow all federal, state, and local regulations[2].
Step 1: Waste Identification and Segregation
-
Characterize the Waste: L-759,633 is a synthetic cannabinoid agonist[2][4]. Waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as chemical waste.
-
Segregate Waste Streams:
-
Do not mix L-759,633 waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
If L-759,633 is in a solvent, the solvent's hazards must also be considered for segregation and disposal. For solutions in methyl acetate, this would be a flammable solvent waste stream.
-
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect waste in suitable, closed, and clearly labeled containers[2]. The container must be compatible with the waste's chemical properties (e.g., glass for organic solvents).
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "L-759,633," the CAS number "174627-50-0," and any other components in the waste (e.g., methyl acetate). Indicate the approximate concentration and volume.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. If the waste contains flammable solvents, it must be stored in a flammable-liquids storage cabinet.
Step 3: Arrange for Professional Disposal
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging chemical waste disposal. They will have established procedures and approved vendors.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a complete description of the waste, including chemical composition, concentration, and volume.
-
Schedule a Pickup: The EHS office will coordinate with a licensed, professional waste disposal company for the pickup and final disposal of the L-759,633 waste.
Chemical and Physical Properties
The following table summarizes key quantitative data for L-759,633.
| Property | Value | Reference |
| CAS Number | 174627-50-0 | [1][3] |
| Molecular Formula | C26H40O2 | [1][3] |
| Formula Weight | 384.6 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Supplied Form | A solution in methyl acetate | [1][3] |
| Storage Temperature | -20°C | [1][3] |
| Solubility in Ethanol | Approximately 20 mg/ml | [1] |
| Solubility in PBS (pH 7.2) | Approximately 0.25 mg/ml | [1][3] |
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of L-759,633.
Caption: Procedural workflow for the safe disposal of L-759,633.
References
Essential Safety and Handling Protocols for L759633
Comprehensive guidance on personal protective equipment, operational procedures, and disposal for researchers, scientists, and drug development professionals.
Handling the novel compound L759633 in a laboratory setting necessitates stringent adherence to safety protocols to mitigate potential hazards and ensure a secure research environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low-Volume Handling (Solutions) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required (if handled in a well-ventilated area) |
| High-Volume Handling (Solutions) | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant laboratory coat | Recommended if potential for aerosolization exists |
| Handling of Powdered Form | Chemical splash goggles and face shield | Nitrile gloves | Disposable gown over laboratory coat | NIOSH-approved respirator with appropriate cartridges |
| Weighing and Aliquoting Powder | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Full-coverage disposable suit | Mandatory use of a NIOSH-approved respirator within a certified chemical fume hood |
Operational Plans
Engineering Controls: All work with this compound, particularly in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has a current inspection sticker and is functioning correctly before commencing any work.
Standard Operating Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Handling Solutions: When working with solutions of this compound, use caution to avoid splashes and aerosols. Use a calibrated pipette for accurate and safe liquid transfer.
-
Handling Powder: When weighing or otherwise manipulating the powdered form of this compound, use a dedicated, clean set of spatulas and weighing boats. Work in a gentle and deliberate manner to prevent the powder from becoming airborne.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Disposal Plan
All waste materials contaminated with this compound, including gloves, bench paper, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste.
Never dispose of this compound waste down the drain or in the regular trash. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
